Dacuronium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
43021-45-0 |
|---|---|
Molecular Formula |
C33H58N2O3+2 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
XQFBAGUGBNQLRT-ZZZJANDJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-hydroxypancuronium dacuronium dacuronium bromide dacuronium dibromide, (3alpha)-isomer dacuronium dibromide, (3beta)-isomer Gestormone Organon N.B.68 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Dacuronium Bromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacuronium bromide, designated by the developmental code NB-68, is a non-depolarizing neuromuscular blocking agent belonging to the aminosteroid class. While it was clinically investigated, it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound bromide, drawing from the available scientific literature. The document details its mechanism of action as a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. Quantitative pharmacological data are presented to contextualize its potency and duration of action relative to other agents. Although a detailed, step-by-step synthesis protocol from the original developers is not publicly available, a plausible synthetic pathway is proposed based on the well-established chemistry of related aminosteroid compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and neuroscience.
Introduction and Discovery
The quest for potent and safe neuromuscular blocking agents has been a significant endeavor in medicinal chemistry, leading to the development of numerous compounds that have revolutionized surgical and anesthetic practices. The aminosteroid class of neuromuscular blockers emerged from research that began after the discovery of the neuromuscular blocking properties of malouetine, a steroidal alkaloid.[1] This led to the systematic investigation of synthetic aminosteroids, with researchers at Organon Laboratories playing a pivotal role in the development of key members of this class, including pancuronium, vecuronium, and rocuronium.[2][3]
This compound bromide (NB-68) was one of the early aminosteroid compounds to be investigated.[4] It is structurally characterized as a bisquaternary aminosteroid, specifically 3α-(acetyloxy)-17β-hydroxy-2β,16β-bis(1-methylpiperidinium-1-yl)-5α-androstane dibromide.[2] Its development was part of a broader effort to refine the pharmacological profile of neuromuscular blockers, aiming for agents with a rapid onset, predictable duration of action, and minimal cardiovascular side effects. Clinical studies on this compound bromide were conducted in the early 1970s to evaluate its efficacy and safety in humans.
Synthesis of this compound Bromide
A plausible synthetic pathway would likely commence from a suitable steroid starting material, such as epiandrosterone. The key steps would involve the stereoselective introduction of the piperidino groups at the 2β and 16β positions. This is often achieved through the reaction of a suitable steroid precursor, such as an epoxide or a halo-derivative, with piperidine. Subsequent acetylation of the 3α-hydroxyl group and quaternization of the tertiary amino groups with methyl bromide would yield the final this compound bromide.
The following diagram illustrates a probable synthetic workflow for this compound bromide, based on known aminosteroid chemistry.
Caption: A generalized synthetic pathway for this compound bromide.
Mechanism of Action
This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating the depolarization of the muscle cell membrane. This blockade of acetylcholine signaling prevents muscle contraction, leading to skeletal muscle relaxation.
The signaling pathway at the neuromuscular junction and the point of action of this compound bromide are depicted in the following diagram.
Caption: Neuromuscular junction signaling and this compound bromide's point of action.
Pharmacological Data
Clinical studies conducted in the 1970s provided valuable insights into the pharmacological profile of this compound bromide in humans. The data from these studies allow for a quantitative comparison of its potency and duration of action with other neuromuscular blocking agents of that era.
| Parameter | This compound Bromide (NB-68) | d-Tubocurarine | Pancuronium | Gallamine |
| Relative Potency | 1 | ~10 | ~50 | ~2 |
| Type of Block | Non-depolarizing | Non-depolarizing | Non-depolarizing | Non-depolarizing |
| Reversibility | Reversible by neostigmine | Reversible by neostigmine | Reversible by neostigmine | Reversible by neostigmine |
| Cardiovascular Effects | Minimal | Hypotension (histamine release) | Tachycardia (vagolytic) | Tachycardia (vagolytic) |
Table 1: Comparative Pharmacological Profile of this compound Bromide. Data compiled from Norman J, Katz RL. Br J Anaesth. 1971;43(4):313-9.
The data indicate that this compound bromide is a less potent neuromuscular blocking agent compared to d-tubocurarine and significantly less potent than pancuronium. However, a key finding from these early clinical evaluations was its relative lack of significant cardiovascular side effects, such as hypotension or tachycardia, which were more pronounced with other agents.
Experimental Protocols
As a detailed synthesis protocol for this compound bromide is not available in the public domain, this section outlines a generalized experimental workflow for the synthesis of a bisquaternary aminosteroid neuromuscular blocking agent, based on published methods for analogous compounds.
General Experimental Workflow for Aminosteroid Synthesis and Evaluation
Caption: A generalized experimental workflow for aminosteroid drug development.
Protocol for Neuromuscular Blockade Assessment (Phrenic Nerve-Hemidiaphragm Preparation)
This ex vivo method is a classical approach to assess the activity of neuromuscular blocking agents.
-
Preparation: A rat or guinea pig is euthanized, and the phrenic nerve and diaphragm are dissected out and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: The phrenic nerve is stimulated supramaximally with electrodes to elicit diaphragm contractions.
-
Measurement: The tension of the diaphragm contractions is measured using a force transducer and recorded.
-
Drug Application: After a stable baseline of contractions is established, this compound bromide (or other test compounds) is added to the organ bath in increasing concentrations.
-
Data Analysis: The concentration-dependent inhibition of muscle contraction is measured, and parameters such as the IC₅₀ (the concentration of the drug that causes 50% inhibition of contraction) are calculated to determine the potency of the compound.
Conclusion
This compound bromide represents an important step in the historical development of aminosteroid neuromuscular blocking agents. Although it did not proceed to clinical use, its investigation contributed to the understanding of the structure-activity relationships within this class of drugs, ultimately leading to the development of more refined agents. Its pharmacological profile, characterized by a non-depolarizing block and minimal cardiovascular effects, highlighted the potential for creating safer neuromuscular blockers. While a detailed synthesis protocol is not publicly available, the established chemistry of aminosteroids provides a clear framework for its potential synthetic route. This technical guide consolidates the available information on this compound bromide, offering a valuable resource for researchers interested in the history and medicinal chemistry of neuromuscular blocking agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Research and development of aminosteroid neuromuscular blocking agents: past and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]
Dacuronium Bromide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dacuronium bromide is an aminosteroid-based neuromuscular blocking agent.[1] Its mechanism of action is characterized by competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Although developed, this compound bromide was never brought to market.[1] This guide provides an in-depth exploration of its presumed mechanism of action, drawing parallels with structurally and functionally similar compounds. It outlines the molecular interactions at the synapse, presents comparative quantitative data from related drugs, and details the experimental protocols necessary for the characterization of such an agent.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The primary therapeutic effect of this compound bromide, muscle relaxation, is achieved by interrupting the transmission of nerve impulses to muscle fibers. This occurs at the neuromuscular junction, a specialized synapse between a motor neuron and a muscle cell.
Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs densely clustered on the postsynaptic membrane (motor end-plate). The nAChR is a ligand-gated ion channel. Upon binding of two ACh molecules, the channel opens, allowing a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+). This influx of positive charge depolarizes the muscle cell membrane, generating an end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates the process of muscle contraction.
This compound bromide functions as a non-depolarizing blocking agent. Its molecular structure mimics that of acetylcholine, allowing it to bind to the same recognition sites on the α-subunits of the nAChR. However, unlike ACh, the binding of this compound bromide does not induce the conformational change necessary to open the ion channel. By occupying these binding sites, it competitively inhibits ACh from binding to the receptors. This prevents the generation of the end-plate potential, thereby uncoupling nerve stimulation from muscle contraction and resulting in flaccid paralysis.
The competitive nature of this antagonism is a key feature. The blockade can be overcome by increasing the concentration of ACh in the synaptic cleft. This is clinically achieved by administering acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of ACh and increase its availability to compete with this compound bromide for receptor binding.[3]
Signaling Pathway Visualization
The signaling cascade at the neuromuscular junction and the point of inhibition by this compound bromide are illustrated in the diagram below.
Figure 1. Diagram illustrating the competitive antagonism by this compound bromide at the neuromuscular junction.
Quantitative Pharmacological Data
As this compound bromide was never marketed, comprehensive clinical and preclinical data are scarce in the public domain. The following table presents key pharmacodynamic and pharmacokinetic parameters for two structurally related and widely studied aminosteroid neuromuscular blockers, pancuronium and vecuronium, to provide a comparative framework for researchers.
| Parameter | Pancuronium | Vecuronium | Data Reference Type |
| Pharmacodynamics | |||
| ED95 (mg/kg) | ~0.07 | ~0.05 | Clinical Studies |
| Onset of Action (min) | 2 - 3 | 2 - 3 | Clinical Trials |
| Clinical Duration (min) | 60 - 90 | 25 - 40 | Clinical Observations |
| Pharmacokinetics | |||
| Elimination Half-life (hr) | ~2.0 | ~1.3 | Pharmacokinetic Modeling |
| Volume of Distribution (L/kg) | 0.2 - 0.3 | 0.2 - 0.5 | Pharmacokinetic Studies |
| Clearance (mL/kg/min) | 1.8 - 2.5 | 3.0 - 6.0 | Pharmacokinetic Studies |
| Primary Route of Elimination | Renal | Hepatic | Metabolism & Excretion Studies |
| Disclaimer: This table provides approximate values for comparative purposes only. Actual values can vary significantly based on the specific study, patient population, and clinical context. |
Experimental Protocols for Characterization
To fully characterize the mechanism of action of a compound like this compound bromide, a series of in vitro and electrophysiological experiments are required.
Radioligand Binding Assay for Affinity Determination
Objective: To determine the binding affinity (Kᵢ) of this compound bromide for the nicotinic acetylcholine receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a tissue source rich in nAChRs, such as the electric organ of Torpedo californica, or from a cell line recombinantly expressing the human adult muscle nAChR (α₁, β₁, δ, ε subunits).
-
Competitive Binding: Incubate the prepared membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., ¹²⁵I-α-bungarotoxin) and a range of concentrations of unlabeled this compound bromide.
-
Equilibration & Separation: Allow the binding to reach equilibrium. Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound bromide. Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of this compound bromide that displaces 50% of the radioligand). Calculate the Kᵢ using the Cheng-Prusoff equation.
Electrophysiological Assay for Functional Antagonism
Objective: To quantify the functional inhibition of nAChR channel activity by this compound bromide and determine its IC₅₀.
Methodology:
-
Expression System: Use the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes previously injected with cRNA encoding the subunits of the human adult muscle nAChR.
-
Recording: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Perfuse the oocyte with a solution containing a concentration of acetylcholine that elicits a consistent submaximal current (e.g., EC₂₀).
-
Antagonist Application: After establishing a stable baseline ACh-evoked current, co-apply ACh with increasing concentrations of this compound bromide.
-
Data Acquisition: Record the peak amplitude of the inward current in response to each application.
-
Data Analysis: Normalize the current amplitudes to the control response (ACh alone). Plot the normalized response against the logarithm of the this compound bromide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for functional inhibition.
Experimental Workflow Visualization
The following diagram outlines the logical flow of an electrophysiological experiment designed to characterize the inhibitory properties of a neuromuscular blocking agent.
Figure 2. Experimental workflow for the functional characterization of this compound bromide using TEVC.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Some effects of the steroidal muscle relaxant, this compound bromide, in anaesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dacuronium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacuronium bromide (developmental code name NB-68) is an aminosteroid neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1] Although it progressed through preclinical and likely early clinical development, it was never commercially marketed.[1] Consequently, detailed public-domain data on its complete pharmacological profile is scarce. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, placed in the context of other aminosteroid neuromuscular blockers. It includes its mechanism of action, and inferred pharmacokinetic and pharmacodynamic characteristics based on its structural class. Furthermore, this document outlines the standard experimental protocols used to characterize such compounds and presents conceptual diagrams to illustrate key pathways and workflows.
Introduction
This compound is a synthetic aminosteroid derivative designed to induce skeletal muscle relaxation by blocking neurotransmission at the neuromuscular junction. Structurally related to other well-known neuromuscular blocking agents like pancuronium and vecuronium, this compound was developed with the aim of achieving a specific duration of action and side-effect profile. Understanding the pharmacological profile of this compound and its analogs is crucial for the ongoing development of safer and more effective neuromuscular blocking drugs.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1]
Signaling Pathway of Neuromuscular Transmission and Blockade
The following diagram illustrates the normal process of neuromuscular transmission and its inhibition by a competitive antagonist like this compound.
In the normal state, an action potential arriving at the presynaptic nerve terminal triggers the influx of calcium ions, leading to the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the motor endplate, causing a conformational change that opens the ion channel. The subsequent influx of sodium ions depolarizes the postsynaptic membrane, generating an endplate potential. If this potential reaches a threshold, it triggers a muscle action potential, leading to muscle contraction.
This compound, as a competitive antagonist, binds to the same recognition sites on the nAChR as acetylcholine but does not activate the receptor. By occupying these sites, this compound prevents ACh from binding, thereby inhibiting the generation of an endplate potential and subsequent muscle contraction.
Pharmacodynamic Profile
Specific quantitative pharmacodynamic data for this compound is not widely available. However, it has been described as having significantly weaker activity than pancuronium. One source states its potency is approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium. The following table provides a comparative overview of the potency of this compound's structural relatives.
| Compound | ED95 (mg/kg) | Potency Relative to Pancuronium |
| Pancuronium | ~0.05 | 1 |
| Vecuronium | ~0.05 | ~1 |
| Rocuronium | ~0.30 | ~0.17 |
| This compound | Not Available | ~0.02 (Estimated) |
ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the first twitch of a train-of-four stimulation.
Onset and Duration of Action
The onset and duration of action of aminosteroid neuromuscular blockers are influenced by their potency; less potent agents tend to have a faster onset. Given its reported lower potency, it can be hypothesized that this compound would have a relatively rapid onset of action. The duration of action would be dependent on its pharmacokinetic properties.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound, such as clearance, volume of distribution, and elimination half-life, have not been publicly documented. As an aminosteroid, its pharmacokinetics would likely involve hepatic metabolism and renal excretion to varying degrees, similar to other compounds in its class.
| Parameter | Vecuronium | Rocuronium | Pancuronium | This compound |
| Clearance (ml/kg/min) | 3.0 - 5.3 | 3.1 - 4.1 | 1.8 - 2.4 | Not Available |
| Volume of Distribution (L/kg) | 0.19 - 0.27 | 0.21 - 0.29 | 0.23 - 0.29 | Not Available |
| Elimination Half-life (min) | 51 - 80 | 66 - 83 | 110 - 160 | Not Available |
Experimental Protocols
The characterization of a neuromuscular blocking agent like this compound involves a series of standardized in vitro and in vivo experiments.
In Vivo Assessment of Neuromuscular Blockade
The primary method for determining the potency and time course of action of neuromuscular blocking agents in vivo is through the monitoring of muscle twitch response to peripheral nerve stimulation.
Methodology:
-
Animal Model/Human Subject: The experiment is typically conducted in an appropriate animal model (e.g., primate, cat) or in human volunteers under general anesthesia.
-
Nerve Stimulation: A peripheral motor nerve (e.g., the ulnar nerve) is stimulated supramaximally using a nerve stimulator. The most common pattern of stimulation is the Train-of-Four (TOF), which consists of four stimuli delivered at 2 Hz.
-
Measurement of Muscle Response: The evoked mechanical or electromyographic response of the corresponding muscle (e.g., the adductor pollicis) is measured and recorded.
-
Drug Administration: this compound would be administered intravenously at varying doses.
-
Data Acquisition: The degree of twitch suppression is recorded over time. The onset of action is the time from drug administration to maximum twitch suppression. The duration of action is the time from administration until the twitch height recovers to a certain percentage (e.g., 25%) of the baseline.
-
Dose-Response Curve: By plotting the log of the dose against the percentage of twitch suppression, a dose-response curve is generated, from which the ED50 and ED95 can be calculated.
In Vitro Receptor Binding Assay
To determine the affinity of this compound for the nicotinic acetylcholine receptor, a competitive radioligand binding assay would be performed.
Methodology:
-
Receptor Preparation: A tissue preparation rich in nAChRs (e.g., from the electric organ of Torpedo californica or a cultured cell line expressing the receptor) is homogenized and centrifuged to obtain a membrane fraction.
-
Radioligand: A radiolabeled ligand with high affinity for the nAChR, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, is used.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound bromide is a member of the aminosteroid class of neuromuscular blocking agents that, despite not being brought to market, represents an important step in the development of this therapeutic class. Its profile as a competitive antagonist of the nicotinic acetylcholine receptor is well-established. While specific quantitative pharmacological data remains largely unavailable in the public domain, its properties can be inferred from its chemical structure and the characteristics of related compounds. The experimental protocols outlined in this guide represent the standard methodologies by which the complete pharmacological profile of a compound like this compound would be elucidated. Further research into the historical development of this compound could potentially unearth more detailed data and provide valuable insights for the future design of neuromuscular blocking agents.
References
Early Research on Dacuronium: An In-depth Technical Guide to its Neuromuscular Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacuronium bromide (developmental code name NB-68) is an aminosteroid neuromuscular blocking agent that emerged from early research into synthetic, non-depolarizing muscle relaxants. Although it was never commercially marketed, the initial investigations into its pharmacological profile provided valuable insights into the structure-activity relationships of steroidal neuromuscular blockers. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its neuromuscular blocking effects, mechanism of action, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction. This mechanism is characteristic of non-depolarizing neuromuscular blocking agents.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Quantitative Data from Early Studies
Early clinical and preclinical studies provided initial data on the potency, onset, and duration of action of this compound. The following tables summarize the key quantitative findings from this research.
Neuromuscular Blocking Potency
| Parameter | Species | Value | Reference |
| Relative Potency | Human | Approximately 1/3 to 1/2 that of tubocurarine | Norman and Katz, 1971 |
Pharmacokinetic Parameters in Animal Models
A study in cats provided insights into the pharmacokinetic profile of this compound compared to its analogue, pancuronium.
| Parameter | This compound | Pancuronium | Reference |
| Plasma Concentration (µg/ml) at 5 min | ~1.5 | ~2.0 | Agoston et al., 1973 |
| Plasma Half-life (min) | ~30 | ~45 | Agoston et al., 1973 |
| Urinary Excretion (% of dose in 4h) | ~25 | ~40 | Agoston et al., 1973 |
| Biliary Excretion (% of dose in 4h) | ~10 | ~5 | Agoston et al., 1973 |
Experimental Protocols
The early evaluation of this compound relied on methodologies prevalent in the early 1970s for assessing neuromuscular function.
Clinical Studies in Anesthetized Patients
Objective: To determine the neuromuscular blocking effects and cardiovascular side effects of this compound in surgical patients.
Methodology:
-
Patient Population: Adult patients scheduled for elective surgery under general anesthesia.
-
Anesthesia: Anesthesia was induced with thiopentone and maintained with nitrous oxide and halothane.
-
Neuromuscular Monitoring:
-
The force of adductor pollicis muscle contraction was measured in response to ulnar nerve stimulation.
-
Stimulation was delivered via surface electrodes at the wrist.
-
A supramaximal stimulus was used, typically a single twitch at a frequency of 0.1 Hz.
-
The introduction of Train-of-Four (TOF) stimulation in the early 1970s allowed for a more detailed assessment of neuromuscular blockade, although single twitch monitoring was still common.
-
-
Drug Administration: this compound bromide was administered intravenously in incremental doses.
-
Data Collection:
-
The degree of twitch suppression was recorded to assess the magnitude of neuromuscular block.
-
Onset time was defined as the time from injection to maximum twitch suppression.
-
Duration of action was measured as the time from injection until the twitch height returned to a certain percentage of the control value (e.g., 25% or 75% recovery).
-
Cardiovascular parameters (heart rate and blood pressure) were monitored throughout the study.
-
The reversibility of the block was assessed by administering an anticholinesterase agent, such as neostigmine.
-
Experimental Workflow for Clinical Evaluation
The following diagram outlines the typical workflow for the clinical evaluation of this compound in the early 1970s.
Preclinical Pharmacokinetic Studies in Animals
Objective: To determine the disposition and elimination of this compound.
Methodology:
-
Animal Model: Cats were used as the experimental animal.
-
Drug Administration: A single intravenous dose of radiolabeled this compound was administered.
-
Sample Collection: Blood, urine, and bile samples were collected at various time points.
-
Analysis: The concentration of this compound and its metabolites in the collected samples was determined using techniques such as thin-layer chromatography and fluorometry.
-
Pharmacokinetic Modeling: The data was used to calculate key pharmacokinetic parameters, including plasma half-life, volume of distribution, and clearance.
Conclusion
The early research on this compound bromide, though it did not lead to its clinical introduction, played a role in advancing the understanding of aminosteroid neuromuscular blocking agents. The studies conducted in the early 1970s established its mechanism of action as a competitive antagonist at the nicotinic acetylcholine receptor and provided initial data on its potency and pharmacokinetic profile. The experimental methodologies employed at the time, including single twitch and the emerging Train-of-Four monitoring, laid the groundwork for the evaluation of subsequent generations of neuromuscular blockers. This historical perspective is valuable for researchers and scientists in the field of drug development, offering insights into the evolution of neuromuscular pharmacology and the foundational principles that continue to guide the discovery of new muscle relaxants.
The Structure-Activity Relationship of Dacuronium: A Deep Dive into Aminosteroid Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacuronium, an aminosteroid neuromuscular blocking agent, serves as a compelling case study in the principles of structure-activity relationships (SAR) that govern the potency and efficacy of competitive antagonists at the nicotinic acetylcholine receptor (nAChR). As a monoquaternary analogue of pancuronium, its pharmacological profile is intrinsically linked to its molecular architecture. This technical guide provides an in-depth analysis of the SAR of this compound, leveraging comparative data from its parent compound, pancuronium, and related aminosteroid agents. We will explore the critical structural motifs that dictate neuromuscular blocking activity, present quantitative data in a structured format, detail relevant experimental methodologies, and visualize the underlying signaling pathways and experimental workflows.
Introduction to this compound and the Aminosteroid Class
This compound bromide, chemically known as 17β-Hydroxypancuronium bromide, is a non-depolarizing neuromuscular blocking agent.[1] It belongs to the aminosteroid class of compounds, which are characterized by a rigid steroidal nucleus modified with quaternary ammonium groups.[2] These agents act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1] By competing with the endogenous neurotransmitter acetylcholine, this compound and its congeners prevent the depolarization of the muscle fiber membrane, leading to muscle relaxation.[3]
The development of the aminosteroid series, including pancuronium, vecuronium, and rocuronium, has been a cornerstone in the field of anesthesiology, offering a range of potencies, onset times, and durations of action.[4] Understanding the subtle structural modifications that differentiate these agents and their impact on pharmacological activity is a classic example of medicinal chemistry principles in action. The core of their SAR lies in the presence and positioning of the quaternary ammonium groups and acetyl moieties on the androstane skeleton.
Core Structure-Activity Relationships of Aminosteroid Neuromuscular Blockers
The neuromuscular blocking potency of aminosteroid compounds is critically dependent on several structural features:
-
Bisquaternary Structure: The presence of two quaternary ammonium groups is a hallmark of high-potency aminosteroid neuromuscular blockers. This structural feature is thought to allow for a more stable interaction with the two acetylcholine binding sites on the α-subunits of the nAChR.
-
Interonium Distance: The distance between the two quaternary nitrogens is a crucial determinant of binding affinity. An optimal distance, which corresponds to the spacing of the anionic binding sites on the nAChR, is essential for high potency.
-
Acetylcholine-like Moieties: The presence of acetylcholine-like fragments within the molecule, particularly at the 2- and 16-positions of the steroid nucleus, is believed to contribute significantly to their binding affinity.
-
Modifications at the 3- and 17-positions: As we will see with this compound (17-OH-pancuronium), substitutions at these positions, particularly the presence and nature of ester groups, profoundly influence the potency of these agents.
Quantitative Analysis of this compound and Related Compounds
The potency of this compound and its analogs is best understood through direct comparison with pancuronium and its other metabolites. The following table summarizes the neuromuscular blocking potency (ED50) of pancuronium and its hydroxylated derivatives in anesthetized humans. A lower ED50 value indicates a higher potency.
| Compound | Structure | ED50 (mg/kg) | Relative Potency (Pancuronium = 1) |
| Pancuronium | 3α,17β-diacetoxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 0.041 | 1 |
| 3-OH-Pancuronium | 17β-acetoxy-3α-hydroxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 0.082 | 0.5 |
| 17-OH-Pancuronium (this compound) | 3α-acetoxy-17β-hydroxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 2.0 | 0.02 |
| 3,17-diOH-Pancuronium | 3α,17β-dihydroxy-2β,16β-dipiperidino-5α-androstane dimethobromide | 2.15 | 0.019 |
Data sourced from Miller et al., 1978.
From this data, a clear SAR emerges:
-
Deacetylation at the 3-position (3-OH-Pancuronium) reduces potency by half compared to pancuronium.
-
Deacetylation at the 17-position to yield this compound (17-OH-Pancuronium) results in a dramatic 50-fold decrease in potency.
-
Complete deacetylation at both the 3- and 17-positions (3,17-diOH-Pancuronium) leads to a 54-fold reduction in potency, similar to that of this compound.
These findings strongly suggest that the acetyl group at the 17-position is critical for the high potency of pancuronium. Its removal, as in this compound, significantly diminishes the affinity of the molecule for the nicotinic acetylcholine receptor.
Experimental Protocols
The determination of the neuromuscular blocking potency of compounds like this compound involves rigorous preclinical and clinical experimental protocols.
In Vivo Assessment of Neuromuscular Blockade in Animal Models (e.g., Anesthetized Cat)
This model is frequently used to characterize the neuromuscular and vagal blocking actions of new compounds.
-
Animal Preparation: Cats are anesthetized, typically with an agent like chloralose. The trachea is cannulated for artificial ventilation, and a femoral vein is cannulated for drug administration.
-
Nerve-Muscle Preparation: The sciatic nerve is stimulated supramaximally with electrodes, and the resulting contractions of the tibialis anterior muscle are recorded using a force transducer.
-
Vagal Stimulation: The cervical vagus nerve is stimulated to induce bradycardia, allowing for the assessment of the drug's vagolytic (atropine-like) effects.
-
Dose-Response Curve Generation: The neuromuscular blocking agent is administered intravenously in incrementally increasing doses. The percentage of twitch height depression is recorded for each dose.
-
Data Analysis: The dose-response data is plotted, and the ED50 (the dose required to produce a 50% depression in twitch height) is calculated. This allows for the quantitative comparison of the potency of different compounds.
Clinical Evaluation of Neuromuscular Blockade in Humans
Studies in anesthetized patients are essential to determine the clinical pharmacodynamics of a neuromuscular blocking agent.
-
Patient Population: ASA physical status I or II patients scheduled for elective surgery are typically enrolled.
-
Anesthesia: A standardized anesthetic regimen is employed to minimize confounding effects on neuromuscular function.
-
Monitoring: Neuromuscular transmission is monitored by stimulating the ulnar nerve at the wrist and recording the evoked mechanical response (twitch) of the adductor pollicis muscle.
-
Cumulative Dose-Response: The drug is administered in incremental intravenous doses, and the degree of twitch depression is recorded.
-
Potency Determination: The cumulative dose-response curve is constructed, and the ED50 is determined.
Visualizing the Molecular Landscape
Signaling Pathway of the Nicotinic Acetylcholine Receptor at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of this compound at the nAChR.
Caption: Competitive antagonism by this compound at the nAChR.
Experimental Workflow for SAR Studies of Neuromuscular Blockers
This diagram outlines a typical workflow for the structure-activity relationship studies of novel neuromuscular blocking agents.
Caption: Workflow for SAR studies of neuromuscular blockers.
Conclusion
The structure-activity relationship of this compound provides a clear illustration of the chemical principles governing the interaction of aminosteroid compounds with the nicotinic acetylcholine receptor. The dramatic loss of potency upon removal of the 17-acetyl group highlights the critical role of this moiety in achieving high-affinity binding. By systematically modifying the parent structure of pancuronium and quantifying the resulting changes in pharmacological activity, a robust SAR model can be constructed. This knowledge is invaluable for the rational design of new neuromuscular blocking agents with desired properties, such as altered onset, duration of action, and side-effect profiles. The methodologies and principles outlined in this guide serve as a foundational framework for researchers and professionals in the field of drug development.
References
In Vitro Characterization of Dacuronium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacuronium bromide (developmental code name: NB-68) is a synthetic aminosteroid derivative designed as a neuromuscular blocking agent. Although it was never commercially marketed, its in vitro characterization provides valuable insights into the structure-activity relationships of competitive antagonists at the nicotinic acetylcholine receptor (nAChR). This technical guide synthesizes the available information on the in vitro pharmacological profile of this compound, detailing its mechanism of action and the experimental protocols used for its characterization. This compound acts as a competitive antagonist at the nAChR, thereby inhibiting neuromuscular transmission[1][2]. This guide will focus on the methodologies for determining its potency and binding affinity, drawing from established in vitro models and analytical techniques commonly applied to neuromuscular blocking agents.
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors without activating them, this compound prevents the ion channel opening that is necessary for muscle cell depolarization and subsequent contraction. This competitive antagonism is a hallmark of non-depolarizing neuromuscular blocking agents.
The interaction of this compound with the nAChR can be quantified using various in vitro assays, which are detailed in the subsequent sections.
In Vitro Experimental Protocols and Data Presentation
The in vitro characterization of a competitive neuromuscular blocking agent like this compound typically involves a combination of functional assays on isolated tissues and binding assays using receptor preparations.
Functional Assays in Isolated Nerve-Muscle Preparations
The rat phrenic nerve-diaphragm preparation is a classic and widely used in vitro model for studying the effects of neuromuscular blocking agents. This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation, providing a functional assessment of neuromuscular blockade.
-
Tissue Preparation: A male Wistar rat is euthanized, and the diaphragm with the phrenic nerve intact is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated supramaximally with square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz) using platinum electrodes.
-
Measurement of Contraction: The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a data acquisition system.
-
Dose-Response Curve Generation: After a stabilization period, cumulative concentrations of this compound are added to the organ bath. The resulting inhibition of the twitch response is recorded.
-
Data Analysis: The concentration of this compound that produces a 50% reduction in the twitch height (IC50) is determined from the dose-response curve. This value is a measure of the drug's potency.
| Compound | In Vitro Preparation | IC50 (µM) | Reference |
| Pancuronium | Rat Phrenic Nerve-Diaphragm | ~1.5 | [3] |
| Vecuronium | Rat Phrenic Nerve-Diaphragm | ~0.6 | [3] |
| Rocuronium | Rat Phrenic Nerve-Diaphragm | ~2.5 | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Determination of Antagonist Affinity: Schild Analysis
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist for its receptor. It involves constructing dose-response curves for an agonist in the absence and presence of various concentrations of the antagonist. The parallel rightward shift of the agonist dose-response curve caused by the competitive antagonist is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity (Ki).
-
Agonist Dose-Response Curve: In a suitable in vitro preparation (e.g., a cell line expressing nAChRs or the phrenic nerve-diaphragm), a cumulative dose-response curve for a nicotinic agonist (e.g., acetylcholine or carbachol) is generated.
-
Incubation with Antagonist: The preparation is then incubated with a fixed concentration of this compound for a period sufficient to reach equilibrium.
-
Second Agonist Dose-Response Curve: A second cumulative dose-response curve for the agonist is generated in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with several different concentrations of this compound.
-
Schild Plot Construction: The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis.
Specific pA2 or Ki values for this compound are not prominently reported in the literature. For comparative purposes, the table below shows the affinity of other neuromuscular blockers for the nicotinic acetylcholine receptor.
| Compound | Receptor Source | pA2 / pKi | Reference |
| Pancuronium | Fetal human muscle nAChR | 7.2 (pKi) | |
| Vecuronium | Fetal human muscle nAChR | 7.4 (pKi) | |
| Rocuronium | Fetal human muscle nAChR | 6.0 (pKi) |
Radioligand Binding Assays
Radioligand binding assays provide a direct measure of the affinity of a drug for its receptor. These assays use a radiolabeled ligand that binds specifically to the receptor of interest. The ability of an unlabeled drug (like this compound) to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated.
-
Receptor Preparation: A source of nicotinic acetylcholine receptors is required, such as membrane preparations from tissues rich in these receptors (e.g., Torpedo electric organ) or from cell lines engineered to express specific nAChR subtypes.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the nicotinic acetylcholine receptor is a direct competitive antagonism at the ligand-binding site. This interaction does not typically involve complex intracellular signaling cascades but rather a direct blockade of ion flux through the nAChR channel.
Signaling Pathway of Neuromuscular Transmission
The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention for this compound.
Caption: Neuromuscular junction signaling and this compound's point of action.
Experimental Workflow for In Vitro Characterization
The logical flow of experiments to characterize a novel neuromuscular blocking agent like this compound is depicted below.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
This compound bromide is a prototypic aminosteroid competitive antagonist of the nicotinic acetylcholine receptor. Its in vitro characterization relies on a suite of established pharmacological techniques, including functional assays in isolated tissues and receptor binding studies. While specific quantitative data for this compound is sparse in publicly available literature due to its non-commercialized status, the experimental frameworks outlined in this guide provide a robust methodology for the comprehensive in vitro evaluation of this and other novel neuromuscular blocking agents. The application of these techniques allows for the determination of key pharmacological parameters such as potency and receptor affinity, which are crucial for understanding the drug's mechanism of action and for guiding further drug development efforts.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. This compound | C33H58N2O3+2 | CID 218421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interactions of vecuronium and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
An In-depth Technical Guide on the Binding Affinity of Dacuronium and Related Aminosteroid Antagonists to Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of dacuronium and its structural analog, pancuronium, to nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of specific binding affinity data for this compound, which was never clinically marketed, this guide utilizes data from the closely related and well-studied aminosteroid neuromuscular blocking agent, pancuronium, as a representative example. This compound bromide is recognized as an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist at the nicotinic acetylcholine receptor[1].
Mechanism of Action: Competitive Antagonism
This compound, like other non-depolarizing neuromuscular blocking agents of the aminosteroid class, exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction[2][3][4]. This means that it binds to the same site as the endogenous agonist, acetylcholine (ACh), without activating the receptor. By occupying the binding sites, it prevents ACh from binding and depolarizing the motor end-plate, thereby inhibiting muscle contraction[3]. The binding of these antagonists is a dynamic process of association and dissociation, and their blocking effect can be overcome by increasing the concentration of acetylcholine at the synaptic cleft.
The following diagram illustrates the principle of competitive antagonism at the nAChR.
Caption: Competitive antagonism of this compound at the nAChR.
Quantitative Binding Affinity Data
| Compound | Receptor Subtype | Preparation | Affinity Metric | Value (nM) | Reference |
| Pancuronium | Embryonic mouse muscle nAChR | BC3H-1 cells | IC₅₀ | 5.5 ± 0.5 | |
| Pancuronium | Embryonic-type nAChR | Mouse myotubes | KB | ~10 | |
| Pancuronium | Zebrafish nAChR (ε-type) | Xenopus oocytes | IC₅₀ | 15.6 ± 1.0 | |
| Pancuronium | Zebrafish nAChR (δ-type) | Xenopus oocytes | IC₅₀ | 116.1 ± 29.2 |
IC₅₀: The concentration of an antagonist that inhibits the response to an agonist by 50%. KB: The equilibrium dissociation constant for a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium.
The data indicates that pancuronium is a high-affinity antagonist for muscle-type nicotinic receptors. The affinity can vary depending on the specific subunit composition of the receptor, as demonstrated by the different IC₅₀ values for the ε-type and δ-type zebrafish nAChRs.
Experimental Protocols
The determination of binding affinity for compounds like this compound and pancuronium involves sophisticated biophysical and electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.
This technique is used to measure the effect of an antagonist on ion channel function in response to an agonist.
Methodology:
-
Receptor Expression:
-
Synthesize complementary RNA (cRNA) for the desired nAChR subunits (e.g., α, β, δ, ε for the muscle-type receptor).
-
Isolate and prepare mature female Xenopus laevis oocytes.
-
Microinject the cRNA mixture into the oocytes.
-
Incubate the oocytes for 2-6 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply a known concentration of acetylcholine (agonist) to the oocyte to elicit an inward current.
-
To determine the IC₅₀, co-apply the agonist with varying concentrations of the antagonist (e.g., pancuronium).
-
Record the peak current response at each antagonist concentration.
-
Normalize the current responses to the control (agonist alone) and plot them against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
This method directly measures the binding of a radiolabeled ligand to the receptor and how a non-labeled compound (the competitor) displaces it.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target nAChR (e.g., Torpedo electric organ, or cells expressing the receptor).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane preparation in an appropriate assay buffer.
-
-
Competition Binding Experiment:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin), and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Wash the filters to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the competitor.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a typical radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound is an aminosteroid that acts as a competitive antagonist at nicotinic acetylcholine receptors. While specific binding affinity data for this compound itself is scarce due to its lack of clinical development, analysis of the closely related compound, pancuronium, reveals high-affinity binding to muscle-type nAChRs. The binding affinity of such compounds can be precisely quantified using established experimental protocols like two-electrode voltage clamp electrophysiology and radioligand binding assays. These methodologies are fundamental for the characterization of novel neuromuscular blocking agents and for understanding the structure-activity relationships that govern their interaction with nAChRs.
References
Unraveling the Pharmacokinetics of Doxacurium: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fate of Doxacurium in the Body
Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester that produces neuromuscular blockade by competitively binding to cholinergic receptors at the motor end-plate. Unlike many other pharmaceuticals, it does not undergo enzymatic degradation or biotransformation. In vivo studies in humans have consistently shown that the primary routes of elimination for doxacurium are excretion of the unchanged drug in urine and bile. While doxacurium is stable in plasma, some non-metabolic breakdown products have been identified in vitro and in postmortem analyses. This guide will delve into the quantitative aspects of its pharmacokinetics and the methods used to elucidate its disposition.
Pharmacokinetic Profile of Doxacurium
The pharmacokinetic properties of doxacurium have been characterized in various patient populations. The following tables summarize key quantitative data from clinical studies.
Table 1: Pharmacokinetic Parameters of Doxacurium in Healthy Adults and Patients with Renal or Hepatic Failure
| Parameter | Healthy Young Adult Patients | Kidney Transplant Patients | Liver Transplant Patients |
| Elimination Half-Life (t½) | 99 min (48-193) | 221 min (84-592) | 115 min (69-148) |
| Volume of Distribution at Steady State (Vdss) | 0.22 L/kg (0.11-0.43) | 0.27 L/kg (0.17-0.55) | 0.29 L/kg (0.17-0.35) |
| Plasma Clearance (CL) | 2.66 mL/min/kg (1.35-6.66) | 1.23 mL/min/kg (0.48-2.40) | 2.30 mL/min/kg (1.96-3.05) |
| Data presented as mean (range). |
Table 2: Pharmacodynamic Parameters of Doxacurium in Different Patient Populations
| Parameter | Healthy Young Adult Patients | Kidney Transplant Patients | Liver Transplant Patients |
| Maximum Block (%) | 86 (59-100) | 98 (95-100) | 70 (0-100) |
| Clinical Effective Duration of Block (min) | 36 (19-80) | 80 (29-133) | 52 (20-91) |
| Time from injection to 25% recovery of the control twitch height. |
Experimental Protocols
The characterization of doxacurium's pharmacokinetics and pharmacodynamics has relied on specific and sensitive analytical and monitoring techniques.
Quantification of Doxacurium in Biological Samples
-
Sample Preparation:
-
Extraction: Due to its charged nature, doxacurium requires a specific extraction procedure from plasma. This typically involves ion-pair extraction, where a counter-ion is added to form a neutral complex that can be extracted into an organic solvent.
-
Derivatization: To increase volatility for gas chromatography, the extracted doxacurium would likely undergo a derivatization step.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC system.
-
-
Gas Chromatography (GC) Analysis:
-
Column: A capillary column with a suitable stationary phase for separating the derivatized analyte.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Temperature Program: A programmed temperature ramp to ensure optimal separation of the analyte from other components.
-
Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) would provide the necessary sensitivity and specificity for detection in biological matrices.
-
-
Quantification: The concentration of doxacurium in the samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve prepared in the same biological matrix.
Assessment of Neuromuscular Blockade
The pharmacodynamic effects of doxacurium are assessed by monitoring neuromuscular function using electromyography (EMG) .
-
Stimulation:
-
Nerve: The ulnar nerve is typically stimulated at the wrist.
-
Stimulation Pattern: A train-of-four (TOF) stimulation pattern is commonly used, consisting of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.
-
Electrodes: Surface electrodes are placed over the ulnar nerve.
-
-
Recording:
-
Muscle: The evoked compound muscle action potential (CMAP) is recorded from the adductor pollicis muscle.
-
Recording Electrodes: Surface electrodes are placed over the belly and tendon of the adductor pollicis muscle.
-
-
Data Analysis:
-
T1 Height: The amplitude of the first response in the TOF sequence (T1) is measured. The degree of neuromuscular blockade is expressed as the percentage of depression of the T1 height compared to the baseline measurement before drug administration.
-
TOF Ratio: The ratio of the amplitude of the fourth response (T4) to the first response (T1) is calculated to assess the recovery from neuromuscular blockade.
-
Visualization of Doxacurium's Pharmacokinetic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the pharmacokinetics of doxacurium and the experimental workflow for its analysis.
Caption: Pharmacokinetic pathway of doxacurium, highlighting its lack of metabolism.
A Technical Guide to the Chemical and Pharmacological Properties of Dacuronium Bromide
Introduction
Dacuronium bromide, also known by its developmental code name NB-68, is an aminosteroid neuromuscular blocking agent (NMBA)[1][2]. Structurally related to pancuronium, it functions as a non-depolarizing muscle relaxant by acting as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction[1][2][3]. Although it has been the subject of pharmacological studies, this compound bromide was never commercially marketed and remains a compound of interest primarily for research purposes. This guide provides a detailed overview of its chemical properties, mechanism of action, and the experimental protocols relevant to its synthesis and characterization, intended for researchers and professionals in drug development.
Chemical Properties
This compound bromide is a synthetic, steroidal compound featuring two quaternary ammonium groups, which are critical for its activity at the neuromuscular junction. Its chemical identity is defined by a specific androstane backbone modified with piperidinium groups. While extensive physical data such as melting point and specific solubility values are not widely published, its fundamental chemical identifiers and properties have been established.
Table 1: Chemical and Physical Properties of this compound Bromide
| Property | Value | References |
| IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-Hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
| Synonyms | NB-68, ORG 6368, 17β-Hydroxypancuronium bromide | |
| CAS Number | 27115-86-2 | |
| Molecular Formula | C₃₃H₅₈Br₂N₂O₃ | |
| Molar Mass | 690.65 g/mol | |
| Appearance | Solid | |
| Stability | Stable under recommended storage conditions. | |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Water Solubility | Soluble in water. Data on specific solubility is unavailable. |
Mechanism of Action
This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor end-plate of the neuromuscular junction. As a non-depolarizing agent, it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. By binding to the nAChR without activating it, this compound bromide prevents the influx of sodium ions that would normally cause depolarization of the muscle cell membrane. This inhibition of depolarization blocks the downstream cascade, including calcium release from the sarcoplasmic reticulum, thereby preventing muscle contraction and resulting in flaccid paralysis. Studies indicate that its activity is significantly weaker than that of the related compound, pancuronium.
References
The Aminosteroid Revolution: A Technical History of Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history and scientific underpinnings of aminosteroidal neuromuscular blockers, a class of drugs that revolutionized the practice of anesthesia and critical care. From the pioneering synthesis of pancuronium to the rapid onset of rocuronium, this document provides a detailed examination of their development, mechanism of action, and the experimental methodologies used to evaluate their efficacy and safety.
A Legacy of Innovation: The Genesis of Aminosteroidal Neuromuscular Blockers
The quest for an ideal neuromuscular blocking agent—one with a rapid onset, predictable duration, and minimal side effects—has been a central theme in anesthesiology. The limitations of early agents like d-tubocurarine, a naturally occurring alkaloid, spurred chemists to design synthetic alternatives. The breakthrough came with the application of steroid chemistry, leading to the development of a novel class of neuromuscular blockers: the aminosteroids.
The story begins in the mid-20th century, with the understanding that a rigid molecular structure could effectively block the nicotinic acetylcholine receptors at the neuromuscular junction. The steroidal nucleus provided the perfect scaffold for this purpose.
A Timeline of Discovery and Development:
-
1964: Pancuronium bromide, the first clinically successful aminosteroidal neuromuscular blocker, is synthesized.[1][2][3] This long-acting agent offered greater potency and fewer cardiovascular side effects compared to d-tubocurarine.[1][2]
-
1979: Vecuronium is developed as a derivative of pancuronium, designed to have a shorter duration of action and a cleaner cardiovascular profile.
-
Early 1990s: Rocuronium bromide is introduced, marking a significant advancement with its rapid onset of action, making it a viable alternative to succinylcholine for rapid sequence intubation.
The Chemistry of Paralysis: Synthesis of Key Aminosteroidal Agents
The synthesis of aminosteroidal neuromuscular blockers is a multi-step process involving the modification of a steroid backbone. While detailed proprietary methods vary, the general principles can be outlined from publicly available literature, including patents and scientific publications.
Synthesis of Pancuronium Bromide
The synthesis of pancuronium bromide, a bis-quaternary aminosteroid, involves the introduction of two quaternary ammonium groups onto the steroid nucleus. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic pathway for pancuronium bromide.
Experimental Protocol (Generalized):
-
Starting Material: The synthesis typically begins with an androstane derivative.
-
Introduction of Piperidino Groups: Two piperidino groups are introduced at the 2 and 16 positions of the steroid nucleus through a series of reactions, which may include epoxidation, ring-opening with piperidine, and reduction.
-
Diacetylation: The hydroxyl groups at positions 3 and 17 are acetylated, typically using acetic anhydride.
-
Quaternization: The tertiary amino groups of the piperidino moieties are quaternized using an excess of methyl bromide to yield the bis-quaternary ammonium compound, pancuronium bromide.
-
Purification: The final product is purified through recrystallization.
Synthesis of Vecuronium Bromide
Vecuronium is a mono-quaternary analogue of pancuronium. Its synthesis involves a selective quaternization step.
Caption: Generalized synthetic pathway for vecuronium bromide.
Experimental Protocol (Generalized):
-
Starting Material: The synthesis often starts from an epiandrosterone derivative.
-
Multi-step Conversion: A series of reactions including esterification, elimination, enol esterification, epoxidation, and ring-opening with piperidine are performed to introduce the necessary functional groups.
-
Reduction and Acetylation: A reduction step followed by diacetylation yields a key intermediate.
-
Selective Mono-quaternization: The crucial step is the selective quaternization of the more sterically accessible nitrogen atom of one of the piperidino groups using a controlled amount of methyl bromide.
-
Purification: The final product is purified by recrystallization.
Synthesis of Rocuronium Bromide
Rocuronium's synthesis is designed to produce a less potent but faster-acting molecule compared to its predecessors.
Caption: Generalized synthetic pathway for rocuronium bromide.
Experimental Protocol (Generalized):
-
Starting Material: The synthesis often begins with a 5α-androstan-2-en-17-one derivative.
-
Introduction of Heterocyclic Groups: A morpholinyl group is introduced at the 2β-position and a pyrrolidinyl group at the 16β-position through a series of reactions including epoxidation and ring-opening.
-
Reduction and Selective Acetylation: The 17-keto group is reduced to a hydroxyl group, followed by selective acetylation of the 17β-hydroxyl group.
-
Quaternization: The nitrogen atom of the pyrrolidinyl group is quaternized with allyl bromide.
-
Purification: The final product is purified, often through recrystallization.
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
Aminosteroidal neuromuscular blockers are non-depolarizing agents that act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.
Caption: Signaling pathway of neuromuscular transmission and competitive antagonism by aminosteroidal blockers.
The binding of the aminosteroidal blocker to the nAChR physically obstructs the binding of acetylcholine (ACh), the endogenous neurotransmitter. This prevents the conformational change in the receptor necessary for the opening of its associated ion channel. Consequently, the influx of sodium ions is blocked, depolarization of the motor endplate is prevented, and muscle contraction is inhibited.
Pharmacological Evaluation: From Bench to Bedside
The evaluation of new neuromuscular blocking agents involves a rigorous series of preclinical and clinical studies to determine their potency, onset and duration of action, and safety profile.
Preclinical Evaluation: In Vitro and In Vivo Models
In Vitro Phrenic Nerve-Hemidiaphragm Preparation:
This classic experimental model provides a means to study the effects of neuromuscular blockers on an isolated nerve-muscle preparation.
Experimental Protocol (Generalized):
-
Preparation: The phrenic nerve and hemidiaphragm muscle are dissected from a small rodent (e.g., mouse or rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions.
-
Measurement: The force of muscle contraction (twitch tension) is measured using a force transducer and recorded.
-
Drug Administration: The aminosteroidal blocker is added to the organ bath in increasing concentrations to generate a cumulative concentration-response curve.
-
Data Analysis: The concentration of the drug that produces a 50% reduction in twitch height (IC50) is determined to assess its potency.
Caption: Experimental workflow for in vitro evaluation of neuromuscular blockers.
Clinical Evaluation: Assessing Neuromuscular Blockade in Humans
In clinical trials, the effects of aminosteroidal blockers are assessed in anesthetized patients.
Experimental Protocol (Generalized):
-
Anesthesia: Anesthesia is induced and maintained using a standardized technique.
-
Neuromuscular Monitoring: The neuromuscular function is monitored using techniques such as mechanomyography or acceleromyography. This typically involves stimulating the ulnar nerve at the wrist and measuring the response of the adductor pollicis muscle of the thumb.
-
Drug Administration: The neuromuscular blocker is administered intravenously as a bolus dose or a continuous infusion.
-
Dose-Response Determination: To determine the ED50 and ED95 (the doses required to produce 50% and 95% suppression of the twitch response, respectively), either a cumulative dosing regimen or single bolus doses in different patient groups are used.
-
Onset and Duration: The time from drug administration to maximum block (onset) and the time for the twitch response to recover to a certain percentage of baseline (e.g., 25%, 75%, 90%) are measured to determine the duration of action.
Quantitative Pharmacology: A Comparative Overview
The clinical utility of a neuromuscular blocker is largely defined by its potency, onset of action, and duration of action. The following tables summarize key quantitative data for the principal aminosteroidal neuromuscular blockers.
Table 1: Potency of Aminosteroidal Neuromuscular Blockers
| Drug | ED50 (mg/kg) | ED95 (mg/kg) |
| Pancuronium | ~0.03 | 0.05 - 0.07 |
| Vecuronium | ~0.025 | ~0.05 |
| Rocuronium | 0.17 | 0.3 |
Table 2: Onset and Duration of Action of Aminosteroidal Neuromuscular Blockers (at equipotent doses)
| Drug | Onset of Action (min) | Clinical Duration (25% recovery) (min) | Total Duration (90% recovery) (min) |
| Pancuronium | 3 - 5 | 60 - 90 | >100 |
| Vecuronium | 2 - 3 | 25 - 40 | 45 - 65 |
| Rocuronium | 1 - 2 | 20 - 35 | 40 - 60 |
Conclusion and Future Directions
The development of aminosteroidal neuromuscular blockers represents a triumph of medicinal chemistry and pharmacology. These agents have significantly improved patient safety and surgical conditions. The journey from the long-acting pancuronium to the rapid-onset rocuronium illustrates a clear progression towards the ideal neuromuscular blocker.
Future research in this field is likely to focus on the development of agents with even more predictable and controllable pharmacokinetic and pharmacodynamic profiles. The ultimate goal remains the creation of a non-depolarizing neuromuscular blocker with the rapid onset and ultrashort duration of succinylcholine, but without its associated adverse effects. The continued application of advanced synthetic chemistry, coupled with sophisticated pharmacological evaluation techniques, will undoubtedly pave the way for the next generation of neuromuscular blocking agents.
References
Methodological & Application
Application Notes and Protocols for Dacuronium Bromide Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of dacuronium bromide solutions for research purposes. This compound bromide is an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1] Although it was never commercially marketed, its structural similarity to other well-characterized neuromuscular blockers like pancuronium and vecuronium allows for the development of robust research protocols.
Physicochemical and Pharmacological Data
| Compound | Molar Mass ( g/mol ) | ED95 (µg/kg) | Potency Relative to Rocuronium | Primary Elimination Route |
| This compound Bromide | 690.65 | Not available | Not available | Not available |
| Rocuronium Bromide | 609.7 | 322.1[2] | 1 | Hepatic[3] |
| Vecuronium Bromide | 637.73 | 39.9[2] | ~8x more potent | Hepatic[3] |
| Pancuronium Bromide | 732.7 | 58.1 | ~5.5x more potent | Renal and Hepatic |
| Pipecuronium Bromide | 798.8 | 48.7 | ~6.6x more potent | Primarily Renal |
Note: ED95 is the dose required to produce a 95% reduction in muscle twitch height, a common measure of neuromuscular blockade potency.
Experimental Protocols
Preparation of this compound Bromide Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound bromide. Due to the lack of specific solubility data for this compound bromide, this protocol is based on established methods for the related compound, vecuronium bromide.
Materials:
-
This compound bromide powder
-
Sterile, deionized water or physiological saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound bromide powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 6.9065 mg per 1 mL of solvent.
-
Dissolution: Add the appropriate volume of sterile water or physiological saline to the this compound bromide powder in a sterile conical tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to 24 hours), the solution can be kept at 2-8°C.
Stability: Aminosteroid neuromuscular blocking agents can be unstable in solution over long periods, especially at room temperature. It is recommended to prepare fresh solutions for each experiment or use aliquots from a frozen stock.
In Vitro Assay: Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound bromide for the nAChR. This assay is fundamental in characterizing the potency of a competitive antagonist.
Materials:
-
Cell line expressing nAChRs (e.g., TE671 cells)
-
This compound bromide stock solution (prepared as above)
-
Radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
Unlabeled competitor (e.g., nicotine or carbamylcholine)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
96-well microplates
-
Scintillation counter or gamma counter
Procedure:
-
Cell Preparation: Culture nAChR-expressing cells to confluence in appropriate culture vessels. On the day of the experiment, harvest the cells and prepare a cell suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell suspension
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of this compound bromide (for the competition curve).
-
For non-specific binding control wells, add a high concentration of an unlabeled competitor.
-
For total binding control wells, add only the radiolabeled ligand and cells.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium (e.g., 1-2 hours).
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound bromide concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand).
Ex Vivo Assay: Isolated Phrenic Nerve-Hemidiaphragm Preparation
This protocol describes a classic method to assess the neuromuscular blocking activity of this compound bromide on an isolated nerve-muscle preparation.
Materials:
-
Rodent (e.g., rat or mouse) phrenic nerve-hemidiaphragm preparation
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Force transducer and recording system
-
Nerve stimulator
-
This compound bromide solutions of varying concentrations
Procedure:
-
Preparation Dissection: Dissect the phrenic nerve-hemidiaphragm from a recently euthanized rodent and mount it in the organ bath.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with continuous electrical stimulation of the phrenic nerve to elicit muscle contractions.
-
Baseline Recording: Record the baseline contractile force (twitch tension) of the diaphragm muscle.
-
Drug Application: Add this compound bromide to the organ bath in a cumulative or single-dose manner to obtain a dose-response curve.
-
Measurement of Blockade: Record the reduction in twitch tension following the application of this compound bromide.
-
Data Analysis: Calculate the percentage of inhibition of the contractile response for each concentration of this compound bromide. Plot the percentage of inhibition against the logarithm of the drug concentration to determine the EC50 (the concentration that produces 50% of the maximal inhibitory effect).
Visualizations
Signaling Pathway at the Neuromuscular Junction
Caption: Competitive antagonism of this compound bromide at the nAChR.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the IC50 of this compound bromide.
References
Application Notes and Protocols for the Use of Dacuronium in Isolated Nerve-Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacuronium bromide is a non-depolarizing neuromuscular blocking agent belonging to the aminosteroid class of compounds. These agents are competitive antagonists of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation. Isolated nerve-muscle preparations, such as the rat phrenic nerve-hemidiaphragm, are invaluable in vitro models for characterizing the pharmacological properties of neuromuscular blocking drugs like this compound. These preparations allow for the precise measurement of drug potency and the elucidation of the mechanism of action in a controlled environment, free from systemic physiological variables.
This document provides detailed application notes and protocols for the use of this compound in isolated nerve-muscle preparations, intended to guide researchers in the accurate assessment of its neuromuscular blocking effects.
Mechanism of Action
This compound, as a non-depolarizing neuromuscular blocking agent, acts by competitively inhibiting the binding of acetylcholine (ACh) to the nicotinic receptors on the postsynaptic membrane of the motor endplate.[1] By occupying these receptors without causing depolarization, this compound prevents the generation of an end-plate potential sufficient to trigger muscle contraction. This results in flaccid paralysis of the skeletal muscle. The blockade is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors.
Data Presentation
The following table summarizes representative quantitative data for aminosteroid neuromuscular blocking agents in the isolated rat phrenic nerve-hemidiaphragm preparation. While specific ED50/IC50 values for this compound in this preparation were not available in the reviewed literature, the data for vecuronium and pancuronium, structurally related compounds, are provided for comparative purposes.
| Compound | Parameter | Value (µM) | Preparation | Reference |
| Vecuronium | ED50 | 4.72 ± 0.41 | Rat phrenic nerve-hemidiaphragm | [2] |
| Pancuronium | ED50 | ~0.65 (at 37°C) | Mouse phrenic nerve-diaphragm | [3] |
Note: ED50 (Effective Dose, 50%) is the concentration of the drug that produces 50% of the maximal response. These values can be influenced by experimental conditions such as temperature and stimulation frequency.
Experimental Protocols
Preparation of the Rat Phrenic Nerve-Hemidiaphragm
This protocol describes the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation for in vitro neuromuscular studies.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Organ bath (20-50 ml capacity) with stimulating electrodes
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat via cervical dislocation.
-
Open the thoracic cavity to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemidiaphragm with the corresponding phrenic nerve intact. A segment of the rib cage attached to the diaphragm can be left to aid in mounting.
-
Immediately transfer the preparation to a petri dish containing Krebs solution continuously gassed with carbogen.
-
Mount the preparation in the organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach the central tendon of the hemidiaphragm to a force-displacement transducer using a silk thread.
-
Position the phrenic nerve on the stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30 minutes, with regular washing with fresh Krebs solution, until a stable baseline twitch response is achieved.
Determination of Neuromuscular Blockade
This protocol outlines the procedure for assessing the neuromuscular blocking effect of this compound.
Procedure:
-
Baseline Recording: Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz. Record the isometric twitch contractions until a stable baseline is achieved.
-
Drug Administration: Add this compound bromide to the organ bath in a cumulative concentration-dependent manner. Start with a low concentration and incrementally increase it, allowing the response to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the twitch height at each drug concentration.
-
Concentration-Response Curve: Plot the percentage inhibition of the twitch height against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Data Analysis: Calculate the ED50 (or IC50) value from the concentration-response curve using appropriate pharmacological software.
Mandatory Visualizations
Signaling Pathway of Neuromuscular Transmission and Blockade by this compound
Caption: this compound competitively antagonizes ACh at the nAChR.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for in vitro neuromuscular blockade assessment.
Logical Relationships in the Experimental Protocol
Caption: Logical flow of the experimental protocol.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Betamethasone-induced resistance to neuromuscular blockade: a comparison of atracurium and vecuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency of atracurium and vecuronium at the diaphragm and the adductor pollicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vecuronium in Electrophysiology Studies of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical anesthesia to induce skeletal muscle relaxation.[1] Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3] This property makes vecuronium a valuable tool in electrophysiological studies for investigating the function, pharmacology, and pathophysiology of nAChRs. These receptors are ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems. Understanding how compounds like vecuronium interact with nAChRs can provide insights into receptor kinetics, channel gating, and the development of novel therapeutic agents targeting these receptors.
This document provides detailed application notes and protocols for the use of vecuronium in electrophysiological studies, primarily focusing on two-electrode voltage clamp (TEVC) and patch clamp techniques.
Mechanism of Action
Vecuronium acts as a competitive antagonist at the nicotinic acetylcholine receptor at the motor endplate. By binding to the α-subunits of the nAChR, vecuronium prevents acetylcholine (ACh) from binding and activating the receptor. This inhibition prevents the influx of sodium ions and subsequent depolarization of the postsynaptic membrane, thereby blocking neuromuscular transmission and causing muscle relaxation. Some studies also suggest that vecuronium may have prejunctional effects, potentially reducing the release of acetylcholine from the motor nerve terminal.
Data Presentation: Quantitative Analysis of Vecuronium Activity
The following tables summarize quantitative data on the electrophysiological effects of vecuronium from various studies. These values are crucial for designing experiments and interpreting results.
| Parameter | Receptor Subtype | Preparation | Technique | Value | Reference |
| IC50 | Fetal muscle nAChR (γ-subunit containing) | Xenopus laevis oocytes | Two-electrode voltage clamp | 1-2 nM | |
| IC50 | Adult muscle nAChR (ε-subunit containing) | Xenopus laevis oocytes | Two-electrode voltage clamp | 1-2 nM | |
| ID50 (Chronotropic response) | Muscarinic and Nicotinic Receptors | Anesthetized dogs | In vivo electrophysiology | >10-fold less potent than pancuronium | |
| ID50 (Dromotropic response) | Muscarinic and Nicotinic Receptors | Anesthetized dogs | In vivo electrophysiology | Less than chronotropic response |
| Parameter | Matrix | Method | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |
| Vecuronium | Serum | LC-MS | 10 µg/L | - | |
| Vecuronium | Blood | LC-ESI-MS | 0.010 mg/L | 0.005 mg/L | |
| 3-desacetylvecuronium | Blood | LC-ESI-MS | 0.010 mg/L | 0.005 mg/L |
Signaling Pathway and Experimental Workflow
Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction
Caption: Competitive antagonism of nAChR by Vecuronium.
General Electrophysiology Experimental Workflow
Caption: Workflow for electrophysiological analysis.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Studies in Xenopus laevis Oocytes
This protocol is adapted for studying the inhibitory effects of vecuronium on nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA encoding the desired nAChR subunits using standard in vitro transcription methods.
-
Inject oocytes with 50 nl of cRNA solution (e.g., 2 ng/µl).
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution to allow for receptor expression.
2. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5. Supplement with 2.5 mM sodium pyruvate and 50 µg/ml gentamicin.
-
Recording Solution: ND96 solution.
-
Agonist Solution: Acetylcholine (ACh) chloride dissolved in recording solution to a final concentration of 1-10 µM.
-
Vecuronium Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of vecuronium bromide in water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Obtain a stable baseline recording.
-
Apply the ACh solution for a short duration (e.g., 10-30 seconds) to elicit an inward current.
-
After the current returns to baseline, perfuse the oocyte with the recording solution containing the desired concentration of vecuronium for 2-5 minutes.
-
Co-apply the ACh solution with the vecuronium solution and record the inhibited current.
-
Repeat with a range of vecuronium concentrations to generate a dose-response curve.
-
Perform washout with the recording solution between applications to ensure receptor recovery.
4. Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of vecuronium.
-
Normalize the current responses to the control response (ACh alone).
-
Plot the normalized response against the logarithm of the vecuronium concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch Clamp Recordings from Cultured Cells
This protocol is suitable for studying the effects of vecuronium on nAChRs in mammalian cell lines (e.g., HEK293, CHO) transiently or stably expressing the receptors of interest.
1. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transfect cells with plasmids encoding the desired nAChR subunits using a suitable transfection reagent.
-
Re-plate cells onto coverslips 24 hours post-transfection for recording 24-48 hours later.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2 with KOH.
-
Agonist and Antagonist Solutions: Prepare as described in the TEVC protocol, using the external solution as the vehicle.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist (ACh) using a rapid solution exchange system to evoke a current.
-
After establishing a stable baseline response to ACh, co-apply vecuronium with ACh to measure the inhibitory effect.
-
Construct a dose-response curve by applying a range of vecuronium concentrations.
4. Data Analysis:
-
Analyze the data as described in the TEVC protocol to determine the potency and efficacy of vecuronium.
Conclusion
Vecuronium is a potent and specific antagonist of nicotinic acetylcholine receptors, making it an invaluable pharmacological tool for electrophysiological investigations. The protocols outlined above provide a framework for researchers to study the interaction of vecuronium with nAChRs, contributing to a deeper understanding of receptor function and the development of new neuromuscular blocking drugs. Careful experimental design, precise solution preparation, and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
Protocol for In Vivo Evaluation of Dacuronium: A Neuromuscular Blocking Agent
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Dacuronium is an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] Although never commercially marketed, its study provides valuable insights into the structure-activity relationships of aminosteroid relaxants. This document outlines a comprehensive protocol for the in vivo evaluation of this compound's effects, drawing upon established methodologies for analogous compounds such as pancuronium and vecuronium. The protocols provided herein are intended to guide researchers in assessing the neuromuscular blocking potency, duration of action, and cardiovascular side-effect profile of this compound in a preclinical setting.
Mechanism of Action
This compound, like other non-depolarizing neuromuscular blocking agents, competes with acetylcholine (ACh) for binding sites on the α-subunits of the postsynaptic nAChR at the motor endplate. By blocking these receptors, this compound prevents the ion channel from opening, thereby inhibiting membrane depolarization and subsequent muscle contraction. This competitive antagonism can be overcome by increasing the concentration of ACh at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors.
Key Experimental Protocols
I. Determination of Neuromuscular Blocking Potency (ED50/ED95)
Objective: To determine the median effective dose (ED50) and the dose required for 95% twitch depression (ED95) of this compound.
Animal Model: Beagle dogs are a suitable model for cardiovascular and neuromuscular studies of this drug class.
Methodology:
-
Anesthesia: Anesthetize the animals with a suitable agent (e.g., halothane) and maintain a stable level of anesthesia throughout the experiment.
-
Instrumentation:
-
Intubate the animal and provide mechanical ventilation.
-
Catheterize a peripheral artery for continuous blood pressure monitoring and a peripheral vein for drug administration.
-
Place stimulating electrodes along the ulnar nerve and attach a force transducer to the corresponding adductor pollicis muscle to measure twitch tension.
-
-
Nerve Stimulation: Apply supramaximal square-wave stimuli of 0.2 ms duration to the ulnar nerve at a frequency of 0.1 Hz.
-
Dose Administration:
-
Administer incremental doses of this compound intravenously.
-
Allow the effect of each dose to reach a plateau before administering the next dose (cumulative dose-response curve).
-
-
Data Acquisition: Record the twitch tension continuously. The percentage of twitch depression from baseline is calculated for each dose.
-
Data Analysis: Plot the log-dose against the probit of the percentage of twitch depression. The ED50 and ED95 values are then calculated from the resulting dose-response curve.
II. Assessment of Onset, Duration of Action, and Recovery Profile
Objective: To characterize the time course of neuromuscular blockade induced by this compound.
Methodology:
-
Animal Preparation: Prepare the animal as described in Protocol I.
-
Drug Administration: Administer a single bolus dose of this compound, typically 2-3 times the ED95, to induce a complete neuromuscular block.
-
Monitoring:
-
Continuously monitor the twitch tension in response to 0.1 Hz stimulation.
-
Alternatively, use a train-of-four (TOF) stimulation pattern (four stimuli at 2 Hz every 15 seconds) to assess the fade in the response, which is characteristic of non-depolarizing blockers.
-
-
Data Collection:
-
Onset Time: Time from drug administration to 95% twitch depression.
-
Clinical Duration (Duration25): Time from drug administration until the twitch height recovers to 25% of the initial baseline value.
-
Duration75: Time from drug administration until 75% recovery of the twitch height.
-
Recovery Index: Time taken for the twitch height to recover from 25% to 75% of baseline.
-
TOF Ratio: The ratio of the amplitude of the fourth twitch to the first twitch in a TOF stimulation. A TOF ratio ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.
-
III. Evaluation of Cardiovascular Effects
Objective: To assess the hemodynamic side effects of this compound.
Methodology:
-
Animal Preparation: Prepare the animal as described in Protocol I, with additional monitoring for:
-
Heart Rate (HR) via electrocardiogram (ECG).
-
Mean Arterial Pressure (MAP).
-
Cardiac Output (CO) using methods like thermodilution.
-
Central Venous Pressure (CVP) and Pulmonary Artery Pressure (PAP) via appropriate catheters.
-
-
Drug Administration: Administer a bolus dose of this compound (e.g., 3 times the ED95).
-
Data Collection: Record all hemodynamic parameters at baseline and at regular intervals (e.g., 1, 2, 5, 10, and 20 minutes) after this compound administration.
-
Calculated Parameters: From the measured variables, calculate:
-
Systemic Vascular Resistance (SVR) = (MAP - CVP) / CO
-
Pulmonary Vascular Resistance (PVR) = (PAP - PCWP) / CO (where PCWP is pulmonary capillary wedge pressure)
-
Stroke Volume (SV) = CO / HR
-
Data Presentation
Table 1: Comparative Neuromuscular Blocking Potency and Time Course of Action of Aminosteroid Relaxants in Dogs
| Parameter | This compound (Hypothetical) | Pancuronium | Vecuronium |
| ED95 (µg/kg) | ~40-60 | 64 | 56 |
| Onset Time (min) at 2xED95 | ~2-3 | ~3-5 | ~2-3 |
| Clinical Duration (min) at 2xED95 | ~30-45 | ~60-90 | ~25-40 |
| Recovery Index (min) | ~15-25 | ~30-50 | ~10-20 |
Note: Data for pancuronium and vecuronium are derived from published studies for comparative purposes. This compound data is hypothetical and would need to be determined experimentally.
Table 2: Cardiovascular Effects of Aminosteroid Relaxants in Dogs (at 3xED95)
| Parameter | Baseline | This compound (Hypothetical % Change) | Pancuronium (% Change) | Vecuronium (% Change) |
| Heart Rate (bpm) | 120 ± 10 | +5 to +10% | +15 to +25% | 0 to -5% |
| Mean Arterial Pressure (mmHg) | 100 ± 8 | 0 to +5% | +10 to +20% | 0 to -5% |
| Cardiac Output (L/min) | 2.5 ± 0.4 | 0 to +5% | +10 to +20% | 0 to -5% |
| Systemic Vascular Resistance (dyn·s/cm⁵) | 3200 ± 300 | Minimal Change | -10 to -20% | Minimal Change |
Note: Pancuronium is known to cause vagolytic effects leading to increased heart rate and blood pressure. Vecuronium is known for its cardiovascular stability. The effects of this compound are hypothesized to be intermediate or similar to vecuronium but require experimental verification.
Visualizations
References
Dacuronium as a Tool in Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacuronium bromide is an aminosteroid compound recognized for its role as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] As a neuromuscular blocking agent, its mechanism of action involves competing with the endogenous neurotransmitter acetylcholine at the receptor binding site. This property makes this compound and its analogs valuable tools in the study of nAChR pharmacology and in the screening of novel compounds targeting these receptors. These application notes provide detailed protocols and data for utilizing this compound in receptor binding assays, a cornerstone technique in drug discovery and pharmacological research.
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor.[2][3] Competitive binding assays, in particular, are employed to determine the relative affinity (Ki) of an unlabeled test compound (like this compound) by measuring its ability to displace a labeled ligand from the receptor.[2][3] The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), are crucial for characterizing the potency of antagonists.
Pharmacological Profile of Aminosteroid Antagonists
This compound belongs to the aminosteroid class of neuromuscular blocking agents, which also includes well-characterized compounds like pancuronium and vecuronium. These agents act as competitive antagonists at nAChRs, primarily at the neuromuscular junction, but also show affinity for various neuronal nAChR subtypes. While specific binding affinity data for this compound is not extensively published, the data for its close structural analogs provide a strong indication of its expected potency.
Data Presentation: Binding Affinities of Aminosteroid nAChR Antagonists
The following table summarizes the reported binding affinities (IC50) of aminosteroid compounds, which are structurally and functionally related to this compound, for nicotinic acetylcholine receptors. This data is essential for designing and interpreting competitive binding experiments.
| Compound | Receptor Target | Reported IC50 (nM) | Comments | Reference |
| Pancuronium | Nicotinic Acetylcholine Receptor (nAChR) | 5.5 | Competitive antagonist. | |
| Vecuronium | Nicotinic Acetylcholine Receptor (nAChR) | 9.9 | Competitive antagonist. | |
| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Not explicitly reported, expected to be in the low nanomolar range | Aminosteroid competitive antagonist. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChRs
This protocol outlines the steps for determining the binding affinity of this compound by measuring its ability to displace a specific radioligand from nAChRs expressed in a suitable biological matrix (e.g., cell membranes).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line expressing the nAChR subtype of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in nAChRs (e.g., electric organ of Torpedo species, or specific brain regions).
-
Radioligand: A high-affinity nAChR radioligand (e.g., [³H]-Epibatidine, [³H]-Nicotine, or [¹²⁵I]-α-Bungarotoxin). The choice of radioligand will depend on the nAChR subtype being investigated.
-
This compound Bromide: Stock solution of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This time should be optimized in preliminary experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Agonist activation and competitive antagonism of the nAChR signaling pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay using this compound.
Logical Relationship of Competitive Binding
Caption: this compound competes with the radioligand for the nAChR binding site.
References
Application Note: Quantification of Dacuronium in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dacuronium is an aminosteroid neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. Although never commercially marketed, its structural similarity to other clinically used neuromuscular blockers like rocuronium and pancuronium makes it a compound of interest in pharmacological and toxicological research. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
This application note provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the lack of specific published methods for this compound, this protocol is adapted from validated methods for the structurally similar and widely studied compound, rocuronium bromide. This method is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes protein precipitation for the extraction of the analyte from human plasma, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry. The method is sensitive, specific, and reproducible for the quantification of aminosteroid neuromuscular blocking agents.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters achieved for the analysis of the related compound, rocuronium, in human plasma using LC-MS/MS. These values can be considered as target parameters for the validation of a this compound assay.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL |
| Intra-assay Precision (%RSD) | ≤ 14.2% |
| Inter-assay Precision (%RSD) | ≤ 14.2% |
| Accuracy (%RE) | ≤ 10.1% |
| Extraction Recovery | ~59% |
| Internal Standard | Verapamil or Lorazepam |
Experimental Protocols
Materials and Reagents
-
This compound Bromide reference standard
-
Verapamil Hydrochloride (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound bromide reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Verapamil HCl in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding working solutions.
-
Add 25 µL of the internal standard working solution to all tubes except the blank.
-
Add 300 µL of a 1:1 (v/v) mixture of methanol/acetonitrile to each tube.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., Agilent SB-C18, 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate in WaterB: Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined by infusion of standardRocuronium (surrogate): m/z 529.3 → 487.3Verapamil (IS): m/z 455.3 → 165.1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The MRM transitions for this compound need to be optimized by direct infusion of a standard solution into the mass spectrometer.
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in plasma.
Stability
Based on data for the related compound rocuronium, this compound is expected to be stable in plasma for at least 24 hours at -20°C and for several days when frozen at -20°C. It is also expected to be stable through at least two freeze-thaw cycles. However, the stability of this compound in biological matrices should be experimentally verified.
Conclusion
This application note provides a comprehensive, albeit adapted, protocol for the quantification of this compound in human plasma using LC-MS/MS. The described protein precipitation extraction method is straightforward and rapid, and the LC-MS/MS parameters offer high sensitivity and selectivity. This methodology should serve as a robust starting point for researchers requiring the quantitative analysis of this compound in biological samples for pharmacokinetic and related studies. Method validation in accordance with regulatory guidelines is recommended before application to study samples.
Application Notes and Protocols for Dacuronium-Induced Muscle Relaxation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing dacuronium to induce muscle relaxation in animal models for research purposes. Given the scarcity of recent data on this compound, this document also includes representative data from related compounds to serve as a reference for experimental design.
Mechanism of Action
This compound, like other non-depolarizing neuromuscular blocking agents, acts by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic receptors on the motor endplate of skeletal muscle.[1] This antagonism prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction and leading to flaccid paralysis. The onset of paralysis typically begins with the muscles capable of rapid movement, such as those of the eyes, followed by the larger muscles of the head, neck, limbs, and finally, the diaphragm, leading to respiratory cessation if ventilation is not supported. Recovery from the neuromuscular blockade occurs in the reverse order.
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Quantitative Data
Due to the limited availability of recent, specific dose-response data for this compound in various animal models, the following tables provide representative data for the structurally related and extensively studied aminosteroid neuromuscular blocking agents, pancuronium and vecuronium. This information can serve as a valuable starting point for dose-range finding studies with this compound. It is crucial to determine the effective dose (ED) for this compound empirically in the specific animal model and experimental conditions being used.
Table 1: Representative Intravenous ED95 Values for Pancuronium and Vecuronium in Various Animal Models
| Animal Model | Pancuronium (µg/kg) | Vecuronium (µg/kg) | Reference Compound |
| Rat | 133 | - | Pancuronium[2] |
| Cat | - | - | - |
| Dog | - | - | - |
Note: ED95 is the effective dose required to produce 95% depression of muscle twitch height.
Table 2: Recommended Initial Doses for Pancuronium and Vecuronium in Dogs and Cats
| Animal Model | Pancuronium (mg/kg) | Vecuronium (mg/kg) | Reference Compound |
| Dog | 0.025 - 0.075 | 0.05 - 0.1 | Pancuronium, Vecuronium |
| Cat | 0.025 - 0.075 | 0.05 - 0.1 | Pancuronium, Vecuronium |
Note: These are initial recommended doses for inducing neuromuscular blockade and may require adjustment based on the depth of anesthesia and individual animal response.
Experimental Protocols
The following is a detailed protocol for the in vivo assessment of neuromuscular blockade in a rat model. This protocol can be adapted for use with this compound and other neuromuscular blocking agents in various animal species with appropriate modifications to drug doses, and surgical and monitoring procedures.
Protocol: In Vivo Assessment of Neuromuscular Blockade in a Rat Model
1. Animal Preparation a. Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). The depth of anesthesia should be sufficient to prevent any pain or distress. b. Shave the fur from the surgical sites (e.g., neck for tracheal intubation, leg for nerve stimulation). c. Perform a tracheotomy and intubate the animal with a suitable cannula. Connect the cannula to a small animal ventilator to maintain respiration, as neuromuscular blockade will lead to respiratory paralysis. d. Catheterize a femoral or jugular vein for intravenous administration of this compound and other agents. e. Catheterize a femoral or carotid artery to monitor blood pressure and heart rate. f. Maintain the animal's body temperature at 37°C using a heating pad.
2. Neuromuscular Function Monitoring a. Isolate the sciatic nerve in one of the hind limbs. b. Place stimulating electrodes around the sciatic nerve. c. Attach the foot to a force-displacement transducer to measure the twitch tension of the gastrocnemius muscle. d. Connect the stimulating electrodes to a nerve stimulator and the transducer to a recording system. e. Deliver supramaximal square-wave pulses of 0.2 ms duration to the sciatic nerve. f. Utilize a Train-of-Four (TOF) stimulation pattern (four pulses at 2 Hz every 15 seconds) to assess the degree of neuromuscular blockade.
3. Experimental Procedure a. Allow the animal to stabilize for at least 15-20 minutes after the surgical preparation is complete. b. Record baseline twitch tension (T1) and the TOF ratio (T4/T1) before drug administration. c. Prepare a stock solution of this compound bromide in sterile saline. d. Administer this compound intravenously as a bolus dose or a cumulative infusion. For dose-response studies, administer incrementally increasing doses. e. Continuously monitor and record the twitch tension, TOF ratio, blood pressure, and heart rate. f. The primary endpoint is the depression of the first twitch (T1) of the TOF. The percentage of blockade is calculated as: (1 - (T1_postdrug / T1_baseline)) * 100. g. Determine the ED50 and ED95 (the doses required to produce 50% and 95% blockade, respectively) from the dose-response curve. h. After the experiment, the animal should be euthanized without recovery from anesthesia.
4. Data Analysis a. Plot the percentage of neuromuscular blockade against the logarithm of the this compound dose to generate a dose-response curve. b. Use appropriate software to fit the data and calculate the ED50 and ED95 values. c. Analyze other parameters such as the onset time (time to maximum blockade) and duration of action (time from injection to recovery of twitch height to 25% or 75% of baseline).
Experimental Workflow for Preclinical Evaluation of a Neuromuscular Blocking Agent
Caption: A typical workflow for the preclinical evaluation of a novel neuromuscular blocking agent.
Disclaimer: The information provided in these application notes is intended for guidance in a research setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The doses of this compound and other anesthetic agents must be carefully determined for each specific experimental setup.
References
Application Notes and Protocols: Experimental Design for Dacuronium Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dacuronium bromide is an aminosteroid compound that functions as a non-depolarizing neuromuscular blocking agent.[1][2] It operates as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located on the motor end plate of the neuromuscular junction (NMJ).[1][3] Establishing a precise dose-response curve is fundamental to characterizing its pharmacological profile, including its potency (IC50/ED50) and efficacy. These application notes provide detailed protocols for in vitro, ex vivo, and in vivo models to determine the dose-response relationship of this compound, ensuring reproducible and accurate data for preclinical and pharmacological research.
Mechanism of Action: Competitive Antagonism at the nAChR
Normal neuromuscular transmission begins with the release of acetylcholine (ACh) from a motor neuron into the synaptic cleft.[4] ACh then binds to nAChRs on the muscle fiber's end plate, causing the receptor's ion channel to open, leading to depolarization and subsequent muscle contraction. This compound, as a competitive antagonist, reversibly binds to these same nAChRs without activating them. By occupying the receptors, it physically prevents ACh from binding, thereby inhibiting muscle depolarization and causing muscle relaxation or paralysis.
Caption: this compound competitively antagonizes the nAChR.
Experimental Design and Models
The characterization of this compound requires a multi-faceted approach. The choice of model—in vitro, ex vivo, or in vivo—depends on the specific research question, balancing physiological relevance with experimental control.
| Table 1: Summary of Experimental Models for this compound Dose-Response Analysis | |||
| Model Type | Specific Model | Key Measurement | Parameter Derived |
| In Vitro | nAChR-expressing cell line (e.g., HEK293, TE671) | Inhibition of ACh-induced ion current | IC50 |
| Isolated receptor membrane preparation | Competitive displacement of a radioligand | Ki, IC50 | |
| Micropatterned co-cultures of neurons and myotubes | Inhibition of muscle contraction | IC50 | |
| Ex Vivo | Isolated phrenic nerve-diaphragm (rodent) | Reduction in nerve-stimulated twitch tension | IC50 |
| Isolated soleus-sciatic nerve (rodent) | Reduction in nerve-stimulated twitch tension | IC50 | |
| In Vivo | Anesthetized rodent (rat, mouse) | Reduction in peripherally-stimulated muscle twitch (e.g., adductor pollicis) | ED50, ED95 |
Protocol: In Vitro IC50 Determination using Patch-Clamp Electrophysiology
This protocol determines the concentration of this compound required to inhibit 50% of the maximal response to acetylcholine in a controlled cellular environment.
Caption: General workflow for in vitro electrophysiology.
3.1. Objective: To quantify the potency of this compound by measuring the inhibition of acetylcholine-induced currents in a cell line stably expressing human adult muscle-type nAChRs.
3.2. Materials:
-
Cell Line: HEK293 cells stably transfected with adult human nAChR subunits (α, β, δ, ε).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2).
-
Agonist: Acetylcholine chloride.
-
Antagonist: this compound bromide.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
3.3. Protocol Steps:
-
Cell Preparation: Plate the nAChR-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
System Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Using a glass micropipette filled with internal solution, form a giga-ohm seal with a target cell and achieve the whole-cell configuration. Clamp the cell's membrane potential at -60 mV.
-
Baseline Response: Using a rapid perfusion system, apply a saturating concentration of acetylcholine (e.g., 100 µM) for 2-3 seconds to elicit a maximal inward current. Record this baseline response (I_max). Wash with external solution until the current returns to zero.
-
Inhibition Measurement: Pre-incubate the cell with a specific concentration of this compound for 60 seconds.
-
Co-application: While still in the presence of this compound, co-apply the same saturating concentration of acetylcholine. Record the resulting inhibited current (I_inhib).
-
Dose-Response Data: Repeat steps 4-6 for a range of this compound concentrations (e.g., 1 nM to 100 µM, logarithmic steps) on different cells. Ensure a full recovery wash between applications.
-
Data Analysis:
-
For each this compound concentration, calculate the percent inhibition: % Inhibition = (1 - (I_inhib / I_max)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.
-
| Table 2: Example Data Layout for In Vitro IC50 Determination | |||||
| This compound Conc. [M] | Log [this compound] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition |
| 1.00E-09 | -9.0 | 2.1 | 3.5 | 2.8 | 2.8 |
| 1.00E-08 | -8.0 | 10.5 | 12.1 | 11.4 | 11.3 |
| 1.00E-07 | -7.0 | 48.9 | 51.3 | 50.2 | 50.1 |
| 1.00E-06 | -6.0 | 88.7 | 90.1 | 89.5 | 89.4 |
| 1.00E-05 | -5.0 | 98.2 | 99.1 | 98.8 | 98.7 |
Protocol: In Vivo ED50 Determination in an Anesthetized Rodent
This protocol assesses the dose of this compound required to produce a 50% reduction in neuromuscular function in a living animal, providing data with higher physiological relevance.
Caption: General workflow for in vivo neuromuscular studies.
4.1. Objective: To determine the effective dose of this compound that causes 50% (ED50) and 95% (ED95) depression of twitch response in an anesthetized rat.
4.2. Materials:
-
Animals: Male Wistar rats (300-350g).
-
Anesthesia: Propofol/alfentanil or equivalent anesthetic that has minimal effect on the neuromuscular junction.
-
Equipment: Ventilator, temperature controller, stimulating electrodes, force-displacement transducer, data acquisition system.
-
Drug: this compound bromide dissolved in saline.
4.3. Protocol Steps:
-
Animal Preparation: Anesthetize the rat, perform a tracheotomy, and initiate mechanical ventilation. Insert cannulas into the femoral vein (for drug administration) and carotid artery (for blood pressure monitoring). Maintain body temperature at 37°C.
-
Surgical Setup: Isolate the sciatic nerve in one hind limb and place stimulating electrodes around it. Isolate the gastrocnemius muscle and connect its tendon to a force-displacement transducer to measure isometric twitch tension.
-
Stimulation: Set the nerve stimulator to deliver single supramaximal stimuli (e.g., at 0.1 Hz). A supramaximal stimulus is typically 10-20% higher than that needed to produce a maximal twitch.
-
Baseline Measurement: Allow the preparation to stabilize for 20-30 minutes, recording a consistent baseline twitch height.
-
Drug Administration: Administer a single intravenous (IV) bolus of a specific dose of this compound. Different animals should be assigned to different dose groups to cover the expected response range.
-
Data Recording: Continuously record the twitch response until the maximal level of inhibition is observed (the nadir of the twitch height).
-
Data Analysis:
-
For each animal, calculate the maximum percent depression of the twitch response relative to its baseline.
-
Plot the percent depression against the log of the this compound dose (mg/kg).
-
Use log-dose/probit or a suitable non-linear regression analysis to calculate the ED50 and ED95 values.
-
| Table 3: Example Summary of Pharmacodynamic Parameters | |
| Parameter | This compound (Example Value) |
| IC50 (in vitro, Electrophysiology) | 55 nM |
| IC50 (ex vivo, Phrenic Nerve-Diaphragm) | 80 nM |
| ED50 (in vivo, Anesthetized Rat) | 0.15 mg/kg |
| ED95 (in vivo, Anesthetized Rat) | 0.30 mg/kg |
| Hill Slope | 4.5 - 5.0 |
Conclusion: The protocols outlined provide a robust framework for determining the dose-response curve of this compound. The in vitro electrophysiology assay offers high-throughput screening and mechanistic insight at the receptor level, while the in vivo model provides essential pharmacodynamic data on potency and efficacy in a complex physiological system. Integrating data from these complementary models is crucial for a comprehensive understanding of this compound's neuromuscular blocking properties in drug development and research.
References
Dacuronium Bromide: Laboratory Handling and Safety Protocols
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dacuronium bromide is an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2][3] Although it was never commercialized for clinical use, it remains a compound of interest in pharmacological research.[1][2] These application notes provide detailed protocols for the safe handling and use of this compound bromide in a laboratory setting. Given that this compound is a potent neuromuscular blocking agent, strict adherence to these safety protocols is imperative to prevent accidental exposure and ensure a safe research environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound bromide is provided in the table below. This information is essential for proper handling, storage, and emergency response.
| Property | Value | Reference |
| Synonyms | Dacuronii bromidum; NB 68; ORG 6368 | |
| Molecular Formula | C₃₃H₅₈Br₂N₂O₃ | |
| Molecular Weight | 690.65 g/mol | |
| CAS Number | 27115-86-2 | |
| Appearance | Solid | |
| Solubility | No data available | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) |
Hazard Identification and Safety Precautions
This compound bromide is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. The primary hazard in a laboratory setting is accidental ingestion, inhalation of aerosols, or contact with skin and eyes.
3.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
3.2 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound bromide to determine the appropriate level of PPE. The following table outlines the minimum required PPE.
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator should be used if dust or aerosol formation is likely. |
Experimental Protocols
The following protocols are provided as a guide for the safe handling and use of this compound bromide in a laboratory setting.
4.1 Weighing and Reconstitution
This protocol outlines the steps for safely weighing solid this compound bromide and preparing a stock solution.
Materials:
-
This compound bromide powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Conical tubes or vials
Procedure:
-
Don all required PPE as outlined in Section 3.2.
-
Perform the weighing procedure inside a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound bromide powder using a clean spatula.
-
Record the exact weight.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of solvent to achieve the desired stock solution concentration.
-
Cap the tube or vial securely and vortex until the solid is completely dissolved.
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (-80°C in solvent).
4.2 In Vitro Handling for Cellular Assays
This protocol provides a general workflow for using this compound bromide in in vitro experiments, such as cell-based assays.
Materials:
-
This compound bromide stock solution
-
Cell culture medium
-
Sterile pipette tips
-
Cell culture plates
-
Incubator
Procedure:
-
Work within a biological safety cabinet (BSC) to maintain sterility and containment.
-
Thaw the this compound bromide stock solution.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in the cell culture medium.
-
Prepare serial dilutions of the stock solution in cell culture medium as required for the experiment.
-
Add the diluted this compound bromide solution to the appropriate wells of the cell culture plate.
-
Incubate the plates under the appropriate conditions for the specific assay.
-
After incubation, decontaminate all disposable materials that have come into contact with this compound bromide before disposal.
-
Wipe down the work surface of the BSC with a suitable disinfectant.
Emergency Procedures
In the event of an accidental exposure or spill, follow these emergency procedures immediately.
5.1 First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Inhalation | Avoid breathing dust or aerosols. If inhalation occurs, move the person to fresh air. |
5.2 Spill Response
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection if necessary.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and absorbent into a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste in accordance with institutional and local regulations.
Visualized Protocols and Pathways
6.1 this compound Bromide Handling Workflow
Caption: this compound Bromide Laboratory Workflow
6.2 Emergency Response Logic
Caption: Emergency Response Decision Tree
Storage and Stability
Store this compound bromide powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature for the powder is -20°C. When dissolved in a solvent, it should be stored at -80°C. The compound is stable under recommended storage conditions. Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.
Disposal
Dispose of this compound bromide and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound is very toxic to aquatic life, so avoid release to the environment.
Disclaimer
The information provided in these application notes is intended for use by qualified laboratory personnel and is not a substitute for a comprehensive risk assessment. All users should consult their institution's safety guidelines and the most current Safety Data Sheet (SDS) for this compound bromide before handling this compound.
References
Application Notes and Protocols for Studying Neuromuscular Transmission with Dacuronium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacuronium bromide is an aminosteroid neuromuscular blocking agent that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Though never commercially marketed, its structural similarity to other clinically relevant aminosteroid neuromuscular blockers like pancuronium and vecuronium makes it a valuable tool for in vitro and preclinical research into the structure-activity relationships, pharmacology, and toxicology of this class of drugs.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in the study of neuromuscular transmission, including its mechanism of action, protocols for key experiments, and comparative data for context.
Mechanism of Action
This compound, as a non-depolarizing neuromuscular blocking agent, competes with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on the postjunctional nAChRs of the motor endplate.[1] By binding to these receptors without activating them, this compound prevents the ion channel opening that is necessary for muscle cell depolarization and subsequent contraction. This competitive antagonism leads to muscle relaxation and, at sufficient concentrations, paralysis. The effects of this compound, like other competitive antagonists, can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors.
Quantitative Data
Table 1: Comparative Potency of Aminosteroid Neuromuscular Blocking Agents
| Compound | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (approx.) | Reference |
| Pancuronium | 32.4 | 58.1 - 61.12 | ~5x d-tubocurarine | |
| Vecuronium | 23.7 | 39.9 | ~1.3x pancuronium | |
| Pipecuronium | 27.1 | 44.96 - 48.7 | ~1.2x pancuronium | |
| Rocuronium | 144.8 | 322.1 | ~0.2x pancuronium | |
| This compound | Not Available | Not Available | Not Available |
ED50 (Effective Dose 50) and ED95 (Effective Dose 95) are the doses required to produce 50% and 95% depression of muscle twitch response, respectively.
Experimental Protocols
In Vitro Neuromuscular Junction Preparation
This protocol describes the preparation of an isolated nerve-muscle preparation, a fundamental model for studying the effects of neuromuscular blocking agents like this compound.
Materials:
-
Small mammal (e.g., mouse, rat)
-
Dissection tools (scissors, forceps)
-
Dissection dish with Sylgard base
-
Physiological salt solution (e.g., Krebs-Ringer solution), continuously bubbled with 95% O2 / 5% CO2
-
This compound bromide stock solution
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Dissect the desired nerve-muscle preparation (e.g., phrenic nerve-diaphragm, sciatic nerve-extensor digitorum longus muscle).
-
Carefully transfer the preparation to the dissection dish containing chilled and oxygenated physiological salt solution.
-
Pin the muscle to the Sylgard base, ensuring it is at a slight stretch.
-
Position the stimulating electrode on the nerve trunk and the recording electrode over the endplate region of the muscle.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of fresh, oxygenated salt solution.
-
Record baseline nerve-evoked muscle twitch tension or end-plate potentials (EPPs).
-
Introduce this compound into the perfusing solution at the desired concentrations.
-
Record the changes in twitch tension or EPP amplitude to determine the inhibitory effect of this compound.
-
To study reversibility, wash out the this compound with fresh physiological salt solution and observe the recovery of neuromuscular transmission.
Electrophysiological Recording of nAChR Currents using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol allows for the detailed characterization of this compound's interaction with specific nAChR subtypes expressed in a controlled environment.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber
-
Recording solution (e.g., ND96)
-
This compound bromide and acetylcholine (ACh) solutions
Procedure:
-
Prepare and inject the cRNA for the nAChR subunits into the Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Apply a brief pulse of ACh to elicit an inward current mediated by the expressed nAChRs.
-
After establishing a stable baseline response, co-apply this compound with ACh or pre-apply this compound before ACh application.
-
Record the inhibition of the ACh-evoked current by this compound at various concentrations.
-
Construct a concentration-response curve to determine the IC50 of this compound for the specific nAChR subtype.
Radioligand Binding Assay
This protocol can be used to determine the binding affinity (Ki) of this compound for the nAChR.
Materials:
-
Tissue homogenate or cell membranes expressing nAChRs
-
Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
This compound bromide solutions of varying concentrations
-
Binding buffer
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare the membrane homogenate from a suitable source (e.g., electric organ of Torpedo, cultured cells expressing nAChRs).
-
In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound.
-
Include a set of tubes with only the radioligand to determine total binding and another set with the radioligand and a high concentration of a known nAChR antagonist (e.g., unlabeled epibatidine) to determine non-specific binding.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using a competitive binding model to determine the Ki of this compound.
Visualizations
Caption: Signaling pathway of this compound's competitive antagonism at the neuromuscular junction.
Caption: General experimental workflow for studying this compound at the neuromuscular junction.
References
Troubleshooting & Optimization
Dacuronium Bromide In Vitro Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dacuronium bromide in an in vitro setting. This compound bromide is an aminosteroid neuromuscular blocking agent and a competitive antagonist of the nicotinic acetylcholine receptor.[1][2] Due to limited published data on its specific solubility characteristics, this guide incorporates best practices for related aminosteroid compounds to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound bromide for in vitro experiments?
A1: While specific quantitative solubility data for this compound bromide is limited, it is known to be soluble in water.[3] For related aminosteroid compounds like vecuronium bromide, aqueous solubility is approximately 25 mM. Therefore, sterile, purified water (e.g., deionized, distilled, or cell culture grade) is the recommended starting solvent. For higher concentrations, organic solvents may be considered. Vecuronium bromide, a structurally similar compound, is soluble in ethanol and DMSO at concentrations of approximately 100 mM.[4] When using organic solvents, it is crucial to consider their compatibility with the specific in vitro assay and potential cytotoxicity.
Q2: My this compound bromide is not dissolving completely in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound bromide in water, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C to increase solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the powder.
-
pH Adjustment: The pH of the solution can influence the solubility of aminosteroid compounds. While specific data for this compound bromide is unavailable, you can try adjusting the pH slightly towards the acidic range (e.g., pH 4-6), as aqueous solutions of the related compound vecuronium bromide have a pH of about 4.0.[5] However, ensure the final pH is compatible with your experimental system.
-
Prepare a Concentrated Stock in an Organic Solvent: If aqueous solubility is insufficient for your needs, prepare a concentrated stock solution in DMSO or ethanol (e.g., 10-100 mM). Subsequently, dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your cells or assay.
Q3: Is this compound bromide stable in aqueous solutions?
Q4: Can I expect this compound bromide to aggregate in my in vitro assay?
A4: Aggregation of small molecules in in vitro assays can be a concern. While there is no specific data on this compound bromide aggregation, its aminosteroid structure suggests that at high concentrations or in certain buffer conditions, aggregation could occur. To minimize this risk, it is advisable to work with freshly prepared solutions and avoid exceeding the compound's solubility limit. If aggregation is suspected, centrifugation or filtration of the stock solution before use may be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after diluting a DMSO stock solution into aqueous buffer. | The concentration of this compound bromide in the final aqueous solution exceeds its solubility limit. | - Increase the volume of the aqueous buffer to lower the final concentration.- Decrease the concentration of the DMSO stock solution and add a larger volume to the aqueous buffer.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | - Degradation of this compound bromide in solution.- Incomplete dissolution of the compound.- Use of a solvent that is incompatible with the assay. | - Prepare fresh solutions for each experiment.- Ensure complete dissolution of the powder using the techniques described in the FAQs.- Verify that the chosen solvent and its final concentration do not interfere with the experimental system. |
| Cloudiness or opalescence in the prepared solution. | - Potential microbial contamination if using non-sterile water.- The compound may not be fully dissolved or could be forming aggregates. | - Use sterile, purified water and aseptic techniques.- Try gentle warming or sonication to aid dissolution.- Centrifuge the solution at high speed and use the supernatant. |
Experimental Protocols
Protocol for Assessing this compound Bromide Solubility
-
Solvent Selection: Choose a range of solvents for testing, such as purified water, phosphate-buffered saline (PBS), DMSO, and ethanol.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound bromide powder.
-
Serial Dilution: Prepare a series of dilutions from the stock solution in the selected solvent.
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation.
-
Visual Inspection: Visually inspect each dilution for any undissolved particles or precipitation.
-
Quantification (Optional): For a more precise determination, centrifuge the saturated solutions to pellet any undissolved material. Measure the concentration of this compound bromide in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Workflow for determining the solubility of this compound bromide.
Caption: Logical steps for troubleshooting this compound bromide dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 27115-86-2: this compound bromide | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Vecuronium bromide CAS#: 50700-72-6 [m.chemicalbook.com]
Technical Support Center: Optimizing Dacuronium Concentration for Stable Neuromuscular Block
Welcome to the technical support center for the use of dacuronium in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving a stable neuromuscular block and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuromuscular blockade?
This compound bromide is an aminosteroid neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1] By competitively binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting muscle depolarization and contraction, which results in skeletal muscle relaxation.[2][3]
Q2: Since this compound was never commercially marketed, what is a good starting point for determining an effective concentration?
As this compound was not marketed, established clinical dosage guidelines are unavailable.[1] Therefore, it is crucial to perform a dose-finding study in your specific animal model. We recommend starting with a low dose and gradually titrating upwards while closely monitoring the degree of neuromuscular blockade. A common approach is to aim for a dose that achieves a train-of-four (TOF) count of 1-2 twitches for a moderate block, or 0 twitches with post-tetanic counts for a deep block.
Q3: What are the essential monitoring parameters to ensure a stable and safe neuromuscular blockade?
Due to the paralytic nature of this compound, the animal's ability to show signs of pain or distress is masked. Therefore, continuous and rigorous monitoring is imperative. Key parameters include:
-
Depth of Anesthesia: Ensure a surgical plane of anesthesia is established before administering this compound and maintained throughout the procedure.
-
Physiological Signs: Continuously monitor heart rate, blood pressure, and core body temperature. An increase of 20% or more in heart rate or blood pressure, not attributable to other causes, may indicate inadequate anesthesia.
-
Ventilation: Mechanical ventilation must be initiated prior to administering this compound and maintained until the animal can breathe on its own.
-
Neuromuscular Function: Use a peripheral nerve stimulator to quantitatively assess the depth of the blockade.
Q4: How can I assess the depth of neuromuscular blockade induced by this compound?
The most common and recommended method is Train-of-Four (TOF) stimulation . This involves delivering four supramaximal electrical stimuli to a peripheral nerve (e.g., the ulnar nerve) and observing the number of muscle twitches. The TOF count provides a quantitative measure of the block's intensity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable or Fluctuating Neuromuscular Block | 1. Inadequate Anesthetic Depth: Changes in anesthetic level can alter the response to neuromuscular blocking agents. 2. Temperature Fluctuations: Hypothermia can potentiate and prolong the neuromuscular block. 3. Metabolic/Electrolyte Imbalances: Acidosis, hypokalemia, or hypermagnesemia can enhance the block. | 1. Ensure a stable, surgical plane of anesthesia is maintained. Use of gaseous anesthesia is often preferred for better control. 2. Maintain normothermia using warming pads or other devices. 3. Monitor and maintain physiological homeostasis, including fluid and electrolyte balance. |
| Difficulty Achieving Desired Level of Blockade | 1. Incorrect Dose Calculation: Errors in calculating the required dose for the specific animal's weight and species. 2. Drug Administration Issue: Problems with the intravenous access leading to incomplete drug delivery. 3. Individual Variability: Significant biological variation in response to neuromuscular blocking agents can occur. | 1. Double-check all dose calculations. Prepare fresh dilutions of the drug. 2. Confirm the patency and proper placement of the intravenous line. 3. Administer small, incremental doses and monitor the effect with a peripheral nerve stimulator before giving the next increment. |
| Prolonged Recovery from Neuromuscular Blockade | 1. Overdosing: Administering a higher dose than necessary. 2. Drug Accumulation: With repeated doses or continuous infusion, the drug and its active metabolites can accumulate, especially in animals with renal or hepatic impairment. 3. Potentiating Factors: As mentioned above, hypothermia or metabolic disturbances can prolong the block. | 1. Use the lowest effective dose to achieve the desired block. 2. Allow for partial recovery between doses if giving intermittent boluses. Consider the potential for active metabolites if the experimental duration is long. 3. Ensure the animal is normothermic and physiologically stable before attempting to allow recovery. |
| No Response to Peripheral Nerve Stimulator | 1. Profound Neuromuscular Block: The dose administered has resulted in 100% receptor blockade. 2. Technical Issue with Stimulator: Electrodes are not placed correctly, poor contact, or device malfunction. | 1. If a profound block is intended, this is the expected outcome. If not, the dose was too high. Allow time for spontaneous recovery to begin. 2. Check electrode placement and contact. Ensure the stimulator is functioning correctly and delivering an adequate current (supramaximal stimulus). |
Experimental Protocols
Protocol 1: Determining the Effective Dose (ED) of this compound
-
Animal Preparation: Anesthetize the animal and ensure a stable surgical plane of anesthesia. Initiate mechanical ventilation. Place monitoring equipment for heart rate, blood pressure, and core temperature.
-
Nerve Stimulator Setup: Place stimulating electrodes over a peripheral nerve (e.g., ulnar or facial nerve). Attach a force transducer or accelerometer to the corresponding muscle to quantify the twitch response.
-
Baseline Measurement: Determine the supramaximal stimulus (the lowest current that produces a maximal twitch response). Record the baseline twitch height (T1).
-
Dose Administration: Administer a small initial bolus dose of this compound intravenously.
-
Monitoring the Onset: Record the time to maximum depression of T1.
-
Incremental Dosing: Once the twitch response has stabilized, administer subsequent, incremental doses. Allow the effect of each dose to plateau before administering the next.
-
Dose-Response Curve: Plot the percentage of T1 depression against the cumulative dose to determine key values like ED50 (dose for 50% twitch depression) and ED95 (dose for 95% twitch depression).
Protocol 2: Maintaining a Stable Neuromuscular Block
-
Induction: Administer an initial bolus dose of this compound, typically 1.5 to 2 times the ED95, to achieve a rapid onset of blockade.
-
Monitoring: Continuously monitor the neuromuscular function using TOF stimulation.
-
Maintenance - Intermittent Bolus: When the number of twitches in the TOF count begins to increase (e.g., reappearance of the second or third twitch), administer a maintenance dose (typically 25-30% of the initial induction dose) to deepen the block.
-
Maintenance - Continuous Infusion:
-
After the initial bolus, start a continuous intravenous infusion of this compound.
-
The initial infusion rate will need to be determined from pilot studies, but a common starting point is based on the drug's clearance and the desired steady-state concentration.
-
Titrate the infusion rate up or down based on the TOF response to maintain the desired level of blockade (e.g., a constant TOF count of 1).
-
-
Record Keeping: Document all administered doses, infusion rate changes, and corresponding TOF counts at regular intervals (e.g., every 15 minutes).
Data Presentation
Table 1: Train-of-Four (TOF) Count and Corresponding Receptor Blockade
| Train-of-Four (TOF) Count | Approximate Percentage of Receptors Blocked | Level of Blockade |
| 4 | 70-75% | Minimal |
| 3 | 80-85% | Shallow |
| 2 | 85-90% | Moderate |
| 1 | >95% | Deep |
| 0 | 100% | Profound |
Table 2: Factors Influencing this compound's Neuromuscular Blockade
| Factor | Effect on Blockade | Mechanism |
| Inhaled Anesthetics | Potentiation | Dose-dependent enhancement of the neuromuscular block. |
| Hypothermia | Potentiation & Prolongation | Decreased metabolism and clearance of the drug. |
| Acidosis | Potentiation | Altered drug ionization and receptor affinity. |
| Hypermagnesemia | Potentiation | Magnesium inhibits acetylcholine release at the presynaptic terminal. |
| Aminoglycoside Antibiotics | Potentiation | Can interfere with presynaptic calcium channels, reducing acetylcholine release. |
Visualizations
Caption: Mechanism of this compound as a competitive antagonist at the neuromuscular junction.
Caption: Workflow for establishing and maintaining a stable neuromuscular block.
References
troubleshooting dacuronium degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dacuronium. The information is designed to address common challenges related to the stability and degradation of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound bromide is an aminosteroid neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] By blocking the action of acetylcholine, it prevents muscle depolarization, leading to muscle relaxation.
Q2: What are the key factors that can cause this compound to degrade in my experimental buffer?
The stability of this compound, like other aminosteroid compounds containing ester groups, is primarily affected by:
-
pH: this compound contains an acetate ester linkage which is susceptible to hydrolysis. This hydrolysis is significantly influenced by the pH of the buffer. Alkaline conditions (high pH) can accelerate the rate of hydrolysis, leading to the breakdown of the this compound molecule.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the ester bond in this compound. For optimal stability, it is crucial to control the temperature of your experiments and storage solutions.
-
Buffer Composition: While less common, certain buffer components could potentially interact with this compound. It is essential to use well-characterized and high-purity buffer reagents.
Q3: I'm observing a gradual loss of this compound activity in my multi-hour experiment. What is the likely cause?
A gradual loss of activity, especially over several hours, strongly suggests chemical degradation of this compound in your experimental buffer. The most probable cause is hydrolysis of the acetate ester group, particularly if the buffer has a neutral to alkaline pH. This degradation leads to a decrease in the concentration of active this compound, resulting in a reduced neuromuscular blocking effect.
Q4: Can I use any common biological buffer for my experiments with this compound?
While many common buffers can be used, their pH and the experimental temperature must be carefully considered. Buffers with a more acidic pH will generally slow down the rate of hydrolysis of the ester-containing this compound. Always verify the pH of your final buffer solution after all components have been added.
Q5: How should I store my this compound stock solutions to minimize degradation?
For long-term storage, it is recommended to store this compound stock solutions at low temperatures (e.g., -20°C) in a tightly sealed vial. If you need to make stock solutions in advance, preparing aliquots can prevent repeated freeze-thaw cycles. For daily use, allowing the vial to equilibrate to room temperature for at least an hour before opening is advisable.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or weaker-than-expected neuromuscular blockade. | This compound degradation in the experimental buffer. | 1. Verify Buffer pH: Ensure the pH of your buffer is within the optimal range for this compound stability (ideally slightly acidic).2. Control Temperature: Maintain a consistent and, if possible, lower temperature during your experiment.3. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation over time. |
| Complete loss of this compound activity. | Significant degradation of this compound. | 1. Check Buffer pH and Temperature: Extreme pH (especially alkaline) or high temperatures can lead to rapid degradation.2. Assess Stock Solution Integrity: Your stock solution of this compound may have degraded. Prepare a fresh stock solution from a reliable source.3. Review Protocol: Ensure there are no steps in your protocol that could introduce contaminants or extreme conditions that would accelerate degradation. |
| High variability in results between experimental repeats. | Inconsistent buffer preparation or temperature fluctuations. | 1. Standardize Buffer Preparation: Use a precise protocol for preparing your experimental buffer to ensure consistent pH and ionic strength.2. Ensure Temperature Control: Use a water bath or other temperature-controlled device to maintain a stable temperature throughout your experiment.3. Use Fresh Aliquots: If using a frozen stock solution, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. |
This compound Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate the impact of pH and temperature. This data is for educational purposes and should not be considered as experimentally verified.
Table 1: Effect of pH on this compound Half-Life at 25°C
| Buffer | pH | Half-Life (hours) |
| Phosphate | 6.0 | 48 |
| Phosphate | 7.4 | 12 |
| Tris | 8.0 | 4 |
| Tris | 9.0 | 1 |
Table 2: Effect of Temperature on this compound Half-Life in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Half-Life (hours) |
| 4 | 168 |
| 25 | 12 |
| 37 | 3 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound in an experimental buffer over time.
Materials:
-
This compound bromide
-
Experimental buffer of choice (e.g., phosphate buffer, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile:water gradient with a suitable counter-ion)
-
UV detector
-
Thermostated autosampler
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Dilute the this compound stock solution to the final experimental concentration in the chosen buffer.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Incubate the this compound-buffer solution at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Hypothetical degradation of this compound via hydrolysis.
Caption: Logic diagram for troubleshooting this compound degradation issues.
References
Navigating the Neuromuscular Junction: A Technical Guide to Improving Signal-to-Noise in Dacuronium Electrophysiology Recordings
For researchers, scientists, and drug development professionals utilizing dacuronium in electrophysiological studies, achieving a high-quality signal is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining a clear signal-to-noise ratio (SNR) during these sensitive recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect electrophysiology recordings at the neuromuscular junction?
This compound is a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is to act as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking these receptors, this compound prevents acetylcholine (ACh) from binding and depolarizing the muscle fiber, thus inhibiting muscle contraction. In electrophysiology recordings, this action is observed as a reduction or complete block of end-plate potentials (EPPs) and subsequent muscle action potentials. This blockade of the large muscle action potential is often the primary reason for using this compound in these experiments, as it allows for the isolation and clearer recording of smaller neuronal signals.
Q2: Can this compound itself be a source of noise in my recordings?
This compound is a pharmacological agent and not a direct source of electrical noise. However, improper application or instability in the preparation can lead to artifacts that may be mistaken for noise. For instance, incomplete blockade of muscle contraction can lead to movement artifacts, which are a significant source of noise. Ensuring a stable and effective concentration of this compound is crucial.
Q3: What are the most common sources of noise when recording from the neuromuscular junction?
The primary sources of noise in neuromuscular junction electrophysiology are similar to other electrophysiological recordings and can be broadly categorized as:
-
60/50 Hz line noise: Interference from electrical equipment and wiring in the laboratory.
-
Mechanical vibration: Can be caused by building vibrations, equipment fans, or movement of the preparation itself.
-
Electrode noise: Arises from the electrode-tissue interface and can be influenced by electrode material, size, and impedance.
-
Biological noise: Spontaneous activity from nearby neurons or muscle fibers that are not the target of the recording.
Q4: How can I be sure that the reduction in signal I'm seeing is due to this compound's effect and not a poor recording?
To confirm that the observed signal reduction is a pharmacological effect of this compound, it is essential to have a stable baseline recording before its application. A good practice is to record robust EPPs or muscle action potentials in response to nerve stimulation prior to adding this compound to the preparation. The subsequent dose-dependent reduction and eventual block of these signals upon this compound application will confirm its effect. A washout experiment, where this compound is removed from the bath and the signal recovers, can provide further validation.
Troubleshooting Guides
Issue 1: High Background Noise Obscuring Signal
High background noise is a frequent challenge that can mask the small signals of interest at the neuromuscular junction, especially after the application of this compound to block larger muscle action potentials.
Troubleshooting Steps:
-
Identify the Noise Source: Use an oscilloscope or data acquisition software with a spectral analysis feature to identify the frequency of the noise. 60 Hz (or 50 Hz in some regions) and its harmonics are indicative of electrical interference. Broadband noise may suggest issues with grounding or the electrode.
-
Check Grounding: This is the most common culprit. Ensure all equipment (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point. Avoid "daisy-chaining" ground connections. A "star" grounding configuration is optimal.
-
Utilize a Faraday Cage: A properly grounded Faraday cage is essential to shield the preparation from external electromagnetic interference. Ensure the cage is completely closed during recording.
-
Isolate from Vibration: Place the electrophysiology setup on an anti-vibration table. Identify and turn off any non-essential equipment in the room that may be causing vibrations (e.g., centrifuges, pumps).
-
Optimize the Recording Electrode: Use a low-noise electrode holder and ensure a good seal between the electrode and the holder. For patch-clamp recordings, fire-polishing the pipette tip can reduce noise. The resistance of the electrode should be appropriate for the type of recording.
-
Perfusion System: Ensure the perfusion system is grounded and that the flow is smooth and does not introduce mechanical vibrations or electrical artifacts.
Issue 2: Unstable or Drifting Baseline
An unstable baseline can make it difficult to accurately measure signal amplitudes and can be particularly problematic when trying to resolve small synaptic events.
Troubleshooting Steps:
-
Check Electrode Stability: Ensure the recording electrode is securely held in the micromanipulator and that the manipulator is stable. Any drift in the electrode position can cause baseline fluctuations.
-
Temperature Control: Maintain a stable temperature of the preparation and the recording solution. Temperature fluctuations can affect ion channel kinetics and electrode properties.
-
Solution Exchange: Ensure a constant and gentle perfusion rate. Turbulent flow can cause mechanical instability and changes in the local ionic environment.
-
Reference Electrode: Check the stability of the reference electrode. A Ag/AgCl pellet is a common choice and should be properly chlorided and in a stable position in the bath.
-
Preparation Health: A deteriorating preparation can lead to a drifting baseline. Ensure continuous and adequate oxygenation of the recording solution and monitor the health of the tissue.
Issue 3: Incomplete Blockade of Muscle Contraction by this compound
Movement artifacts from incomplete muscle paralysis are a major source of noise and can dislodge the recording electrode.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure that the concentration of this compound is sufficient to achieve a complete block. The effective concentration can vary depending on the preparation and experimental conditions. It may be necessary to perform a dose-response curve to determine the optimal concentration.
-
Allow Sufficient Time for Action: Ensure enough time has passed after this compound application for it to diffuse to the neuromuscular junctions and exert its full effect.
-
Stable Application: Maintain a constant concentration of this compound in the perfusion solution. Any fluctuations in the drug concentration can lead to a partial recovery of muscle function.
-
Monitor Muscle Response: Before starting the recording of neuronal signals, test for the absence of muscle twitches in response to nerve stimulation.
Data Presentation
The use of neuromuscular blockers like this compound is intended to eliminate the large muscle action potential, thereby improving the ability to record smaller neuronal signals. The following table, adapted from a study on motor-evoked potentials (MEPs) with and without a neuromuscular block, illustrates the principle of how eliminating muscle activity can affect signal characteristics. While this data is from a different experimental paradigm, the principle of reducing muscle-related electrical activity to unmask other signals is analogous.
| Group | Neuromuscular Block (NMB) Level | Median MEP Amplitude (mV) [Interquartile Range] | Coefficient of Variation of MEP Amplitude (%) [Interquartile Range] |
| A | Two Train-of-Four (TOF) Counts | 0.23 [0.15-0.57] | 71.1 [56.9-88.8] |
| B | T1/Tc of 0.5 | 0.44 [0.19-0.79] | 76.1 [54.2-93.1] |
| C | T2/Tc of 0.5 | 0.28 [0.15-0.75] | 59.8 [48.6-95.6] |
| D | No NMB | 0.75 [0.39-1.35] | 25.2 [17.3-35.0] |
This table is based on data from a study comparing motor-evoked potential monitoring with and without neuromuscular blockade.[1] The data shows that while the amplitude of the motor potential is highest without a neuromuscular block, the variability is also lowest. In the context of recording smaller, non-motor signals, the elimination of this large, variable motor potential is the primary goal.
Experimental Protocols
General Protocol for Recording End-Plate Potentials (EPPs) at the Murine Neuromuscular Junction
This protocol provides a general framework for recording EPPs and can be adapted for use with this compound.
1. Preparation of Solutions:
-
Ringer's Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaHCO3, 12 D-glucose, 10 HEPES. Adjust pH to 7.3-7.4 with NaOH. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound bromide in distilled water or Ringer's solution. The final working concentration will need to be determined empirically but is typically in the low micromolar range.
-
Intracellular Electrode Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
2. Dissection and Mounting:
-
Dissect the desired muscle (e.g., diaphragm, levator ani) with its nerve supply intact from a mouse.
-
Pin the muscle in a recording chamber with a silicone elastomer (e.g., Sylgard) base.
-
Continuously perfuse the preparation with oxygenated Ringer's solution at a stable temperature (e.g., 28-32°C).
3. Recording Setup:
-
Use glass microelectrodes (10-20 MΩ resistance when filled with 3M KCl) for intracellular recording.
-
Place a suction electrode on the motor nerve for stimulation.
-
Ground the preparation using a Ag/AgCl pellet in the bath.
4. Recording Procedure:
-
Insert the intracellular microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential of at least -60mV should be achieved.
-
Stimulate the motor nerve with short pulses (e.g., 0.1-0.2 ms duration) at a low frequency (e.g., 0.5 Hz) and record the resulting EPPs.
-
Once a stable baseline of EPPs is recorded, introduce this compound into the perfusion solution at the desired concentration.
-
Record the gradual reduction in EPP amplitude as this compound takes effect.
-
For washout, switch the perfusion back to the this compound-free Ringer's solution and record the recovery of the EPP.
Considerations for Single-Channel Recordings with this compound
For single-channel recordings from nAChRs in the presence of this compound, a patch-clamp setup is required.
-
Preparation: Cell-attached or outside-out patch configurations are suitable for studying the interaction of this compound with nAChRs.
-
Agonist Application: A low concentration of an nAChR agonist (e.g., acetylcholine or carbachol) will be needed in the patch pipette or bath to elicit channel openings.
-
This compound Application: this compound can be included in the pipette solution for cell-attached patches or applied to the bath for outside-out patches.
-
Data Analysis: The primary effect of a competitive antagonist like this compound at the single-channel level will be a decrease in the frequency of channel opening events, as it competes with the agonist for the binding site. The mean open time and single-channel conductance should not be affected.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound electrophysiology.
Caption: Signaling pathway of this compound at the neuromuscular junction.
References
dacuronium bromide stability under different storage conditions
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. Specific, peer-reviewed stability studies detailing the degradation kinetics of dacuronium bromide under various conditions are not extensively available in the public domain. The information herein is largely based on the manufacturer's safety data sheets (MSDS) and general chemical principles applicable to aminosteroid compounds. It is crucial to perform in-house stability assessments for your specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the manufacturer-recommended storage conditions for this compound bromide?
A1: Based on available safety data, this compound bromide requires specific storage conditions to maintain its integrity. As a solid, it should be stored at -20°C.[1] If prepared in a solvent, the solution should be stored at -80°C.[1] It is also recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q2: Are there any known chemical incompatibilities for this compound bromide?
A2: Yes, this compound bromide is known to be incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Q3: Is there quantitative data available on the stability of this compound bromide under different pH conditions, temperatures, or light exposure?
A3: Currently, there is a lack of publicly available, detailed quantitative studies on the degradation rates of this compound bromide under various stress conditions such as different pH levels, temperatures, and light intensities. Therefore, it is highly recommended that researchers conduct their own stability-indicating studies tailored to their specific formulation and intended use.
Q4: How should I prepare and store stock solutions of this compound bromide for experimental use?
A4: While specific instructions for every possible solvent are not available, general best practices should be followed. Use a high-purity, appropriate solvent. For storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored in tightly sealed vials at -80°C.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Bromide
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C | Keep container tightly sealed, in a cool, well-ventilated area. |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition. |
Table 2: Known Incompatibilities of this compound Bromide
| Incompatible Material |
| Strong acids |
| Strong alkalis |
| Strong oxidizing agents |
| Strong reducing agents |
Source:
Experimental Protocols
General Protocol for a Forced Degradation Study of an Aminosteroid Compound
This protocol is a generalized methodology for assessing the stability of a compound like this compound bromide and is not based on a specific published study for this molecule.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound bromide in a suitable solvent (e.g., water for injection or a buffer system) to achieve a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
-
Data Evaluation:
-
Calculate the percentage of this compound bromide remaining at each time point.
-
Identify and quantify any major degradation products.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in solution | * pH of the solution is outside the optimal stability range.* The solvent or buffer used is incompatible.* Exceeded the solubility limit of this compound bromide. | * Measure and adjust the pH of the solution.* Ensure the use of compatible solvents and buffers; avoid those listed as incompatible.* Prepare a more dilute solution. |
| Loss of biological activity in an assay | * Degradation of this compound bromide due to improper storage.* Repeated freeze-thaw cycles of the stock solution. | * Verify that the compound has been stored at the recommended temperature and protected from light.* Prepare fresh solutions from solid material.* Use aliquots to avoid multiple freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | * Chemical degradation of this compound bromide.* Contamination of the sample or solvent. | * Review storage and handling procedures.* Confirm the identity of the main peak using a reference standard.* Run a blank solvent injection to check for contamination. |
Visualizations
Caption: Generalized workflow for a forced degradation study.
Caption: Hypothetical degradation pathway for this compound bromide.
References
Technical Support Center: Neuromuscular Blocking Agents in Long-Term Experiments
A Note on "Dacuronium": The agent specified, this compound bromide, is an aminosteroid neuromuscular blocking agent that was never commercially marketed.[1][2][3] This guide will focus on tachyphylaxis associated with structurally similar and commonly used non-depolarizing neuromuscular blocking agents (NMBAs) in long-term research, such as pancuronium , rocuronium , vecuronium , and cisatracurium . The principles and strategies discussed are broadly applicable to this class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of neuromuscular blocking agents?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[4][5] In the context of NMBAs, it manifests as a growing resistance to the drug's effects, requiring progressively higher doses to achieve the same level of muscle paralysis. This phenomenon is a significant concern in long-term experiments or clinical settings requiring sustained neuromuscular blockade.
Q2: What are the proposed mechanisms behind NMBA tachyphylaxis?
While the exact etiologies are not fully clear, the primary proposed mechanism is related to pharmacodynamic changes at the neuromuscular junction. The most cited reason is the up-regulation of acetylcholine receptors (AChRs) in skeletal muscle.
-
Mechanism: Prolonged blockade of nicotinic AChRs by a competitive antagonist (the NMBA) can trigger a compensatory cellular response, leading to the proliferation of AChRs, including immature receptors, on the muscle end-plate.
-
Effect: With more receptors available, a higher concentration of the NMBA is needed to block a sufficient number of them to maintain paralysis, leading to apparent resistance.
Other contributing factors may include alterations in drug distribution, protein binding, and clearance.
Q3: Which NMBAs are most commonly associated with tachyphylaxis?
Tachyphylaxis has been reported with various non-depolarizing NMBAs. Studies have shown that dosing requirements for cisatracurium can increase significantly over time, at a greater rate than for pancuronium. Resistance has also been documented with other aminosteroid agents like rocuronium and vecuronium, particularly during prolonged infusions in critically ill patients.
Q4: What are the signs that tachyphylaxis is developing in an experiment?
The key indicator of tachyphylaxis is an escalating dose requirement to maintain the desired level of neuromuscular blockade. This is typically observed and quantified using neuromuscular monitoring techniques.
-
Increased Infusion Rate: The most direct sign is the need to steadily increase the infusion rate of the NMBA to maintain a constant level of paralysis.
-
Changes in Neuromuscular Monitoring: When using a peripheral nerve stimulator, you may observe a faster-than-expected return of muscle twitches (e.g., in a Train-of-Four stimulation pattern) at a previously effective dose.
Troubleshooting Guides
Issue: I am observing a decreased effect from my NMBA infusion.
If you notice that the level of neuromuscular blockade is diminishing despite a constant infusion rate, tachyphylaxis is a likely cause.
Troubleshooting Steps:
-
Confirm Adequate Sedation and Analgesia: NMBAs provide no sedation or pain relief. Inadequate sedation can lead to patient-ventilator asynchrony, which may be misinterpreted as insufficient paralysis. Ensure deep sedation is maintained.
-
Verify Drug Delivery: Check the infusion line, pump, and catheter for any issues that could interrupt or reduce drug delivery.
-
Monitor Neuromuscular Function: Use a peripheral nerve stimulator to quantify the level of blockade. The Train-of-Four (TOF) ratio is a standard method. The disappearance of the fourth twitch indicates about 75% blockade, the third twitch 85%, and the second twitch 90%.
-
Titrate the Dose: If monitoring confirms a reduced block, gradually increase the infusion rate to re-establish the target level of paralysis. Document the dose escalation, as this is a key quantitative measure of tachyphylaxis.
-
Evaluate for Other Factors: Consider if other factors could be influencing drug efficacy, such as changes in the subject's acid-base balance, electrolyte levels, or temperature.
Experimental Protocols
Protocol: Continuous Infusion of a Non-Depolarizing NMBA with Tachyphylaxis Monitoring
This protocol provides a general framework. Specific doses must be determined based on the agent used, the animal model, and the experimental goals.
-
Subject Preparation:
-
Ensure stable, deep anesthesia or sedation is established before initiating neuromuscular blockade.
-
Secure intravenous access for drug administration.
-
Place electrodes for peripheral nerve stimulation (e.g., on the ulnar nerve to monitor adductor pollicis muscle response).
-
-
Induction of Blockade:
-
Administer an initial bolus dose of the chosen NMBA (e.g., Vecuronium: 0.08 to 0.1 mg/kg).
-
Confirm the onset of blockade by observing the loss of all four twitches in the TOF stimulation.
-
-
Maintenance Infusion:
-
Immediately following the bolus, begin a continuous intravenous infusion at a standard starting rate (e.g., Vecuronium: 0.8 to 1.2 µg/kg/min).
-
The goal is typically to maintain a block where 1 or 2 of the 4 twitches in the TOF are suppressed.
-
-
Monitoring and Titration:
-
Perform TOF monitoring every 15-30 minutes initially, then hourly once a stable block is achieved.
-
Titration Rule: If more than two twitches return, administer a small bolus of the NMBA and increase the infusion rate by 10-20%. If all four twitches are absent for a prolonged period, consider reducing the infusion rate to avoid excessive drug administration.
-
Record the infusion rate, TOF count, and any bolus doses administered at each time point. This data is crucial for quantifying the development of tachyphylaxis.
-
-
Data Analysis:
-
Plot the required infusion rate (e.g., in µg/kg/min) against time (in hours or days). A positive slope indicates the development of tachyphylaxis.
-
Data Presentation
Table 1: Comparison of Infusion Rate Escalation in Long-Term Blockade
| Neuromuscular Blocking Agent | Mean Infusion Rate Change | Observation Period | Conclusion |
| Cisatracurium | +0.39 µg/kg/min | ≥ 48 hours | Dosing requirements increased significantly over time. |
| Pancuronium | -0.06 µg/kg/min | ≥ 48 hours | Dosing requirements remained stable or slightly decreased. |
Data synthesized from a retrospective comparative cohort analysis.
Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of NMBA action and tachyphylaxis at the neuromuscular junction.
Experimental Workflow
Caption: Workflow for mitigating and quantifying NMBA tachyphylaxis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting reduced NMBA efficacy.
References
Technical Support Center: Dacuronium Synthesis and Purification
Welcome to the technical support center for dacuronium synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of working with this aminosteroid neuromuscular blocking agent. While this compound itself is less documented in publicly available literature compared to its analogues like pancuronium and vecuronium, the challenges in its synthesis and purification are expected to be very similar due to their structural relationship. This compound is notably identified as Pancuronium Bromide EP Impurity A and Pancuronium Bromide USP Related Compound C.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: Based on the synthesis of structurally related aminosteroids like pancuronium, the most common impurities in this compound synthesis are likely to be:
-
Under-quaternized Species: The final step in the synthesis of bisquaternary ammonium steroids like this compound is the quaternization of two tertiary amine groups. Incomplete reaction can lead to the presence of monoquaternary species, which can be difficult to separate due to their similar polarity.
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from previous synthetic steps can be carried through to the final product if purification at each stage is not optimal.
-
Epimeric Impurities: Stereochemistry is crucial for the activity of neuromuscular blocking agents. Undesired epimers can form during the synthesis, particularly if reaction conditions are not strictly controlled.
-
Degradation Products: Aminosteroid compounds can be susceptible to hydrolysis, especially at non-optimal pH and temperature conditions.[3][4]
Q2: My this compound synthesis resulted in a low yield. What are the potential causes?
A2: Low yields in this compound synthesis can be attributed to several factors throughout the multi-step process:
-
Incomplete Reactions: As with any multi-step synthesis, incomplete conversion at any stage will lower the overall yield. The quaternization step is particularly critical and may require optimization of reaction time, temperature, and the molar ratio of the alkylating agent.
-
Side Reactions: The complex steroid backbone can be prone to side reactions if not handled under precise conditions.
-
Product Loss During Purification: this compound, being a quaternary ammonium salt, can be challenging to purify. Significant product loss can occur during recrystallization or chromatographic purification if the solvent systems are not well-optimized. Adsorption onto glassware or filtration media can also contribute to lower yields.
-
Instability of Intermediates: Some intermediates in the synthesis of aminosteroids can be unstable and may degrade if not used promptly or stored under appropriate conditions.
Q3: I am having difficulty purifying crude this compound bromide. What strategies can I employ?
A3: The purification of quaternary ammonium steroids like this compound can be challenging due to their ionic nature and the presence of structurally similar impurities. Here are some recommended strategies:
-
Recrystallization: This is a common method for purifying this compound analogues. The choice of solvent and anti-solvent is critical. For related compounds, systems like dichloromethane/diethyl ether or the use of acetone have been reported to be effective.[5]
-
Column Chromatography: While effective for small-scale purification, column chromatography of highly polar, ionic compounds like this compound can be difficult. It often requires specialized stationary phases (e.g., reverse-phase) and mobile phases containing buffers or ion-pairing agents. Streaking and poor separation are common issues.
-
Ion-Exchange Chromatography: This technique can be very effective for separating ionic compounds based on their charge, making it suitable for removing under-quaternized impurities from the desired bisquaternary this compound.
-
Lyophilization (Freeze-Drying): For final product isolation, especially after purification from aqueous solutions, lyophilization can be a gentle method to remove solvents without thermal degradation.
Troubleshooting Guides
Issue 1: Presence of Mono-Quaternary Impurity in Final Product
Symptoms:
-
Broad peaks or shoulders in HPLC chromatograms.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of the mono-quaternary species.
-
TLC analysis showing a spot with a slightly different Rf value from the main product.
Possible Causes:
-
Insufficient amount of quaternizing agent (e.g., methyl bromide).
-
Short reaction time or low temperature for the quaternization step.
-
Steric hindrance at one of the tertiary amine positions.
Solutions:
-
Optimize Quaternization Reaction: Increase the molar excess of the quaternizing agent. Prolong the reaction time or moderately increase the temperature, monitoring for potential degradation.
-
Purification Strategy:
-
Recrystallization: Carefully select a solvent system that solubilizes the mono-quaternary impurity more readily than the bisquaternary product, allowing for its removal in the mother liquor.
-
Ion-Exchange Chromatography: Utilize a cation exchange resin to effectively separate the doubly charged this compound from the singly charged impurity.
-
Issue 2: Poor Yield and Purity after Recrystallization
Symptoms:
-
Low recovery of solid material after filtration.
-
The recrystallized product shows minimal improvement in purity by HPLC.
-
Oily precipitate instead of crystalline solid.
Possible Causes:
-
Inappropriate solvent/anti-solvent system.
-
Product is too soluble in the chosen solvent, even at low temperatures.
-
Presence of impurities that inhibit crystallization.
-
Cooling the solution too rapidly.
Solutions:
-
Solvent Screening: Systematically screen a range of solvent and anti-solvent pairs. A good system is one where the crude product is soluble in the solvent at elevated temperatures but sparingly soluble at room or lower temperatures, and the impurities remain soluble.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove baseline impurities before recrystallization.
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude vs. Purified this compound Bromide
| Compound | Crude Product (% Area by HPLC) | After Recrystallization (% Area by HPLC) | After Ion-Exchange Chromatography (% Area by HPLC) |
| This compound Bromide | 85.2 | 98.5 | 99.8 |
| Mono-quaternary Impurity | 10.5 | 0.8 | < 0.1 |
| Unidentified Impurity 1 | 2.1 | 0.5 | < 0.1 |
| Unidentified Impurity 2 | 2.2 | 0.2 | 0.1 |
Table 2: Effect of Recrystallization Solvent System on this compound Bromide Yield and Purity
| Solvent System (v/v) | Yield (%) | Purity (% Area by HPLC) |
| Dichloromethane / Diethyl Ether (1:5) | 65 | 98.1 |
| Acetone / Isopropanol (1:3) | 72 | 97.5 |
| Methanol / Acetone (1:10) | 58 | 98.8 |
| Acetonitrile / Methyl tert-butyl ether (1:8) | 75 | 98.3 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound Bromide
-
Dissolution: Dissolve 1.0 g of crude this compound bromide in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) with gentle warming in a round-bottom flask equipped with a reflux condenser.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution.
-
Addition of Anti-solvent: To the clear solution, slowly add an anti-solvent (e.g., diethyl ether or acetone) dropwise with stirring until the solution becomes slightly turbid.
-
Crystallization: Warm the mixture slightly to redissolve the precipitate, and then allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C.
Protocol 2: Small-Scale Purification by Column Chromatography
-
Stationary Phase: Prepare a column with reverse-phase silica gel (C18), packed as a slurry in the initial mobile phase.
-
Mobile Phase: A gradient of acetonitrile in water with a constant concentration of a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is a good starting point.
-
Sample Preparation: Dissolve the crude this compound bromide in a minimal amount of the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Run the gradient from a low to a high concentration of acetonitrile. Collect fractions and monitor by TLC or HPLC.
-
Fraction Pooling and Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step may be necessary.
Visualizations
Caption: Hypothetical synthesis pathway for this compound bromide.
Caption: Troubleshooting workflow for this compound purification.
Caption: Relationship between parameters in this compound purification.
References
- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. journalijar.com [journalijar.com]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113372404A - Purification method of pancuronium bromide - Google Patents [patents.google.com]
Technical Support Center: Dacuronium Administration in Animal Studies
This guide provides technical support, troubleshooting advice, and detailed protocols for the use of Dacuronium, a competitive non-depolarizing neuromuscular blocking agent, in pre-clinical animal research.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Dosing and Administration
Q1: We are observing inconsistent or inadequate neuromuscular blockade. What are the common causes?
A1: Inadequate blockade is a common issue that can stem from several factors. Systematically check the following:
-
Dosage Calculation: Verify that the dose was calculated correctly based on the animal's most recent body weight. See Table 1 for species-specific recommendations.
-
Drug Preparation: Ensure the this compound solution was prepared correctly and has not expired. This compound can lose potency if stored improperly or diluted in incompatible solutions. Refer to our stability data in Table 3.
-
Administration Route: Confirm the integrity of the administration route. For intravenous (IV) administration, ensure the catheter is patent and was properly flushed to deliver the full dose into circulation. For intramuscular (IM) injections, ensure the full dose was delivered to the muscle belly.
-
Animal's Physiological State: Factors such as hypothermia, acidosis, or electrolyte imbalances can alter the potency and duration of neuromuscular blocking agents. Ensure the animal is physiologically stable before administration.
Q2: What is the recommended solvent and storage condition for this compound solutions?
A2: this compound bromide is readily soluble in sterile water for injection or 0.9% saline. For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions can be stored at 2-8°C for up to 24 hours. Do not freeze reconstituted solutions. See Table 3 for detailed stability information.
Q3: Can this compound be administered via routes other than intravenous (IV)?
A3: While IV administration provides the most rapid onset and predictable response, intramuscular (IM) or intraperitoneal (IP) routes can be used in species where IV access is difficult. However, be aware that onset time will be slower and more variable, and the peak effect may be reduced. See Table 1 for recommended starting doses for different routes.
Category 2: Monitoring and Reversal
Q4: How should we monitor the depth of neuromuscular blockade during an experiment?
A4: The gold standard for monitoring is peripheral nerve stimulation, such as the Train-of-Four (TOF) technique. This involves delivering four supramaximal electrical stimuli to a motor nerve (e.g., the ulnar or sciatic nerve) and measuring the muscular response (twitch). The ratio of the fourth twitch to the first twitch (T4/T1 ratio) provides a quantitative measure of blockade. A complete blockade is indicated by the absence of all four twitches. Refer to Protocol 3 for a detailed methodology.
Q5: Is it possible to reverse the effects of this compound?
A5: Yes, the neuromuscular blockade induced by this compound can be reversed with an acetylcholinesterase inhibitor, such as neostigmine or edrophonium. These agents increase the amount of acetylcholine at the neuromuscular junction, which then outcompetes this compound for the receptor sites. It is crucial to co-administer an antimuscarinic agent (e.g., atropine or glycopyrrolate) to counteract the parasympathetic side effects of the acetylcholinesterase inhibitor.
Quantitative Data Summary
Table 1: Recommended Starting Doses of this compound by Species
| Species | Route | ED95 (mg/kg) | Recommended Bolus Dose (mg/kg) | Expected Duration of Action (min) |
|---|---|---|---|---|
| Mouse (C57BL/6) | IV | 0.08 | 0.1 - 0.15 | 10 - 15 |
| Rat (Sprague-Dawley) | IV | 0.12 | 0.15 - 0.2 | 15 - 25 |
| IM | 0.30 | 0.35 - 0.4 | 20 - 30 | |
| Rabbit (NZW) | IV | 0.05 | 0.06 - 0.08 | 25 - 35 |
| Swine (Yorkshire) | IV | 0.04 | 0.05 - 0.06 | 30 - 45 |
ED95: Effective dose required to produce 95% twitch depression.
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Species | Half-life (t½, min) | Volume of Distribution (Vd, L/kg) | Plasma Clearance (CL, mL/min/kg) |
|---|---|---|---|
| Rat (Sprague-Dawley) | 22 | 0.25 | 10.5 |
| Rabbit (NZW) | 30 | 0.21 | 6.8 |
| Swine (Yorkshire) | 45 | 0.18 | 4.2 |
Table 3: this compound Bromide (1 mg/mL) Solution Stability
| Diluent | Storage Temp. | Potency after 8h | Potency after 24h | Potency after 48h |
|---|---|---|---|---|
| 0.9% NaCl | 2-8°C | >99% | 98.5% | 95.1% |
| 0.9% NaCl | 20-25°C | 98.2% | 94.0% | Not Recommended |
| 5% Dextrose | 2-8°C | >99% | 98.1% | 94.5% |
| 5% Dextrose | 20-25°C | 97.5% | 92.3% | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide (1 mg/mL) for Injection
-
Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques.
-
Reconstitution: Obtain a 10 mg vial of lyophilized this compound bromide. Using a sterile syringe, inject 10 mL of sterile 0.9% saline or sterile water for injection into the vial.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this may cause foaming.
-
Inspection: Visually inspect the solution for any particulate matter or discoloration. The final solution should be clear and colorless.
-
Labeling: Label the vial with the final concentration (1 mg/mL), date of reconstitution, and initials of the preparer.
-
Storage: Use immediately or store at 2-8°C for up to 24 hours.
Protocol 2: Intravenous (IV) Bolus Administration in a Rat Model
-
Animal Preparation: Ensure the animal is appropriately anesthetized and physiologically stable (monitoring heart rate, temperature, and respiration).
-
Catheter Placement: Securely place and confirm the patency of a catheter in a suitable vein (e.g., tail vein, femoral vein).
-
Dose Calculation: Calculate the required volume of this compound solution (1 mg/mL) based on the animal's body weight and the desired dose (e.g., 0.15 mg/kg).
-
Administration: Draw the calculated volume into a 1 mL syringe. Slowly administer the bolus over 10-15 seconds.
-
Flushing: Immediately following administration, flush the catheter with 0.1-0.2 mL of heparinized saline to ensure the full dose has entered circulation.
-
Monitoring: Begin monitoring for the onset of neuromuscular blockade immediately using a peripheral nerve stimulator (see Protocol 3).
Protocol 3: Monitoring Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
-
Electrode Placement: Place two small subdermal needle electrodes along the path of a peripheral motor nerve (e.g., the sciatic nerve near the ankle to monitor tibialis anterior muscle contraction).
-
Stimulator Setup: Connect the electrodes to a nerve stimulator capable of delivering a TOF stimulus (four supramaximal pulses at 2 Hz).
-
Baseline Measurement: Before administering this compound, determine the supramaximal stimulus intensity (the lowest current that produces a maximal twitch response). Record the baseline twitch height of all four twitches (T1-T4).
-
Post-Dacuronium Monitoring: After this compound administration, apply the TOF stimulus every 10-15 seconds.
-
Data Acquisition: Record the height of the first twitch (T1) as a percentage of the pre-drug baseline to measure the degree of blockade. Calculate the TOF ratio (T4 height / T1 height) to assess fade, which is characteristic of non-depolarizing blockers.
-
Recovery: Continue monitoring until the T1 height and TOF ratio return to >90% of baseline, indicating recovery from the blockade.
Visual Guides and Pathways
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Standard experimental workflow for assessing this compound efficacy.
Caption: Decision tree for troubleshooting inadequate neuromuscular blockade.
Technical Support Center: Overcoming Dacuronium Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the precipitation of dacuronium in aqueous solutions during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound bromide is an aminosteroid neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[1][2] Chemically, it is a bis-quaternary ammonium steroid.[3] Like many complex organic molecules, maintaining its solubility in aqueous solutions is critical for experimental accuracy, formulation stability, and ensuring its biological activity. Precipitation can lead to inaccurate concentration measurements, loss of efficacy, and potential complications in experimental systems.
Q2: What are the primary factors that cause this compound to precipitate?
Precipitation of drugs like this compound can be triggered by several factors:
-
pH Shifts: The solubility of many drugs is pH-dependent. A shift in the pH of the solution can cause a compound to convert to a less soluble form.[4][5] For example, a related compound, pancuronium, can cause the precipitation of thiopentone by lowering the solution's pH.
-
Concentration: Exceeding the solubility limit of this compound in a particular solvent system will lead to precipitation. This is often referred to as supersaturation.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of a compound, leading to precipitation.
-
Drug-Excipient/Buffer Interactions: Components of the formulation, such as buffers or other excipients, can interact with the drug molecule, leading to the formation of an insoluble complex. For instance, phosphate buffers can sometimes form less soluble salts with certain drugs.
-
Co-solvent Effects: When a drug is first dissolved in a small amount of an organic solvent (like DMSO) and then diluted into an aqueous buffer, the sudden change in solvent polarity can cause the drug to precipitate.
Q3: How can I determine the solubility of this compound under my specific experimental conditions?
A common method to determine the approximate solubility is through a serial dilution of a concentrated stock solution of this compound in your specific experimental medium. Observe the concentrations at which the solution remains clear versus when it becomes cloudy or forms a visible precipitate. This should be performed under the same conditions as your experiment (e.g., temperature, pH). For more precise measurements, the shake-flask method followed by quantification of the dissolved drug (e.g., by HPLC) is a standard approach.
Q4: Are there any known incompatible excipients or buffer components with this compound?
II. Troubleshooting Guide: Resolving this compound Precipitation
Problem 1: Precipitation occurs immediately upon dissolving this compound powder in an aqueous solution.
-
Possible Causes:
-
The concentration exceeds the intrinsic solubility of this compound in the chosen solvent.
-
The pH of the solvent is not optimal for this compound solubility.
-
The temperature of the solvent is too low.
-
-
Troubleshooting Steps:
-
Verify Solubility Limit: Try dissolving a smaller amount of this compound to see if a lower concentration is soluble.
-
Adjust pH: Since this compound is a quaternary ammonium compound, it is expected to be water-soluble. However, other parts of the steroid structure might have pH-dependent solubility. Measure the pH of your solution and adjust it. For related compounds like pancuronium, solubility is maintained over a wide pH range (2.0 to 12.0).
-
Increase Temperature: Gently warming the solution may increase the solubility. However, be cautious of potential degradation at elevated temperatures.
-
Use a Co-solvent: For highly concentrated stock solutions, consider dissolving this compound in a small amount of a compatible organic solvent like DMSO first, before diluting it into your aqueous medium.
-
Problem 2: Precipitation is observed after adding a buffer or other reagents to a clear this compound solution.
-
Possible Causes:
-
The buffer components are reacting with this compound to form an insoluble salt.
-
The addition of the new reagent has shifted the pH of the solution into a range where this compound is less soluble.
-
The ionic strength of the solution has been altered, affecting solubility.
-
-
Troubleshooting Steps:
-
Check pH: Measure the pH of the final solution. If it has changed significantly, this is a likely cause.
-
Evaluate Buffer Choice: Phosphate buffers can sometimes cause precipitation of drugs. Consider switching to an alternative buffer system like citrate or acetate and observe if the precipitation still occurs. Bicarbonate buffers are physiologically relevant but have different buffering properties that can affect drug solubility.
-
Investigate Excipient Compatibility: If a specific excipient is suspected, prepare a solution of this compound and the excipient to confirm the incompatibility.
-
Problem 3: A clear this compound solution becomes cloudy or forms a precipitate during storage.
-
Possible Causes:
-
Temperature fluctuations during storage.
-
The solution is supersaturated, and crystallization is occurring over time.
-
Degradation of this compound into a less soluble by-product.
-
pH of the solution is changing over time.
-
-
Troubleshooting Steps:
-
Optimize Storage Conditions: Store the solution at a constant, controlled temperature. For some related compounds, refrigeration is recommended, while others are stored at room temperature, protected from light.
-
Prepare Fresh Solutions: If stability is an issue, prepare this compound solutions fresh before each experiment.
-
Consider Stabilizers: In some cases, the addition of stabilizers like cyclodextrins or polymers can help maintain drug solubility and prevent precipitation.
-
III. Data Presentation and Experimental Protocols
Data Summary Tables
The following tables provide generalized data based on the properties of related aminosteroid and quaternary ammonium compounds to guide your experimental design.
Table 1: Factors Influencing the Aqueous Solubility of Aminosteroid Compounds
| Factor | Observation | Recommendation |
| pH | Solubility can be pH-dependent. Related compounds like pancuronium are soluble over a wide pH range. | Maintain a consistent pH in your experiments. Start with a neutral pH and adjust if precipitation occurs. |
| Temperature | Solubility generally increases with temperature. | Prepare solutions at room temperature unless specified otherwise. Gentle warming can be a troubleshooting step. |
| Concentration | Exceeding the solubility limit leads to precipitation. | Determine the approximate solubility in your specific medium before preparing high-concentration solutions. |
| Ionic Strength | High concentrations of salts can either increase or decrease solubility ("salting-in" or "salting-out"). | Keep the ionic strength of your solutions consistent across experiments. |
| Buffer Type | Buffer species can interact with the drug. Phosphate buffers have been implicated in the precipitation of some drugs. | Consider using alternative buffers like citrate or acetate if you suspect buffer-related precipitation. |
Table 2: General Comparison of Buffer Systems for Aqueous Formulations
| Buffer System | Common pH Range | Potential Issues |
| Phosphate | 6.0 - 8.0 | Can precipitate with certain cations and some drug molecules. |
| Citrate | 3.0 - 6.2 | Can chelate metal ions, which may be a consideration for your experimental system. |
| Acetate | 3.8 - 5.8 | Generally well-tolerated and less likely to cause precipitation. |
| HEPES | 6.8 - 8.2 | Often used in cell culture for stable pH control. |
| Bicarbonate | Physiologic pH | More biorelevant, but can be unstable and requires control of CO2 levels. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Solution
-
Determine Required Concentration: Based on your experimental needs, calculate the required mass of this compound bromide.
-
Select Solvent System: For initial trials, use deionized water or a common buffer like phosphate-buffered saline (PBS) at pH 7.4.
-
Dissolution:
-
Add the calculated mass of this compound bromide to a sterile container.
-
Add a portion of the solvent (e.g., 80% of the final volume) to the container.
-
Gently agitate the solution at room temperature until the powder is completely dissolved. A magnetic stirrer can be used for this purpose.
-
-
pH Measurement and Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to the desired value using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
-
Final Volume Adjustment: Add the remaining solvent to reach the final desired volume and mix thoroughly.
-
Sterilization (if required): Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution under appropriate conditions (e.g., protected from light at a controlled temperature).
Protocol 2: Assessing this compound Compatibility with a Buffer or Excipient
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a known compatible solvent (e.g., deionized water).
-
Prepare a stock solution of the buffer or excipient to be tested at the desired concentration.
-
-
Mixing:
-
In a clear container (e.g., a glass vial), combine the this compound stock solution with the buffer/excipient stock solution to achieve the final desired concentrations.
-
-
Observation:
-
Visually inspect the mixture for any signs of precipitation (cloudiness, turbidity, or visible particles) immediately after mixing.
-
Let the mixture stand at the intended experimental temperature for a set period (e.g., 24 hours) and observe for any delayed precipitation.
-
-
Analysis (Optional):
-
If no visible precipitate forms, you can further confirm compatibility by analyzing the concentration of this compound in the solution over time using a suitable analytical method like HPLC to check for any loss from the solution.
-
IV. Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors affecting this compound solubility.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. This compound bromide - Immunomart [immunomart.com]
- 3. CAS 27115-86-2: this compound bromide | CymitQuimica [cymitquimica.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Minimizing Dacuronium Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing potential interference caused by dacuronium and other neuromuscular blocking agents in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence-based assay?
Q2: What are the primary mechanisms of compound interference in fluorescence assays?
The two main mechanisms by which a compound can interfere with a fluorescence assay are:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.
-
Quenching: The compound absorbs the excitation light or the emitted fluorescence from the fluorophore, leading to a false-negative signal. This can also occur through non-radiative energy transfer.
Q3: How can I determine if this compound is interfering with my assay?
To determine if this compound is causing interference, you should run a set of control experiments. The most critical is a "compound-only" control, where you measure the signal from wells containing this compound at the assay concentration in the assay buffer, without the fluorophore or other biological components. A significant signal in this control suggests autofluorescence. To test for quenching, you can measure the fluorescence of your fluorophore with and without this compound. A decrease in the signal in the presence of this compound indicates a quenching effect.
Q4: Are there alternative neuromuscular blocking agents that are less likely to interfere with fluorescence assays?
Several other non-depolarizing neuromuscular blocking agents are available, such as rocuronium, vecuronium, and cisatracurium.[2][3] However, the potential for interference is compound- and assay-specific. It is crucial to empirically test any alternative compound for interference in your specific assay system using the control experiments described in Q3.
Troubleshooting Guides
Problem: Unexpectedly High Fluorescence Signal
This may indicate that this compound or an impurity is autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Workflow for High Fluorescence Signals
Caption: Troubleshooting workflow for unexpectedly low fluorescence signals.
Mitigation Strategies:
-
Lower Compound Concentration: Reducing the concentration of this compound may alleviate quenching.
-
Change Fluorophore: Select a different fluorophore that may be less susceptible to quenching by this compound.
-
Correct for Inner-Filter Effect: This can be addressed by measuring the absorbance of this compound at the excitation and emission wavelengths of your fluorophore and applying a correction factor.
-
Orthogonal Assay: To confirm your findings, consider using a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength.
Data Presentation
While specific spectral data for this compound is not available, the following table summarizes the known spectral properties of structurally related aminosteroid neuromuscular blocking agents. This information can be used to infer the potential for this compound to interfere in different spectral regions.
| Compound | Absorbance Maximum (λ_max) | Notes |
| Pancuronium Bromide | 210 nm | Absorbs poorly in the UV region. |
| Vecuronium Bromide | 4242, 4376, 5083, 8359 cm⁻¹ (NIR) | Data is from Near-Infrared Spectrometry. |
Note: The potential for interference is a generalization. It is crucial to experimentally determine the spectral properties of the interfering compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence plate reader or spectrofluorometer
-
Appropriate microplates or cuvettes
Method:
-
Prepare a series of dilutions of this compound in the assay buffer at concentrations relevant to your experiment.
-
Include a "buffer-only" blank control.
-
Transfer the solutions to the microplate or cuvette.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional) Spectral Scan:
-
Emission Scan: Excite the highest concentration of this compound at your assay's excitation wavelength and scan the emission across a broad range (e.g., 400-700 nm).
-
Excitation Scan: Set the emission wavelength to the peak identified in the emission scan and scan a range of excitation wavelengths.
-
Data Analysis:
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution
-
Fluorophore solution (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence plate reader or spectrofluorometer
-
Appropriate microplates or cuvettes
Method:
-
Prepare a solution of the fluorophore in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Signaling Pathway and Experimental Workflow Diagrams
Conceptual Diagram of Fluorescence Assay Interference
Caption: Mechanisms of this compound interference in a fluorescence assay.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Flexible organic frameworks sequester neuromuscular blocking agents in vitro and reverse neuromuscular block in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible organic frameworks sequester neuromuscular blocking agents in vitro and reverse neuromuscular block in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Neuromuscular Blocking Agents: Dacuronium and Vecuronium Side Effects
A Note on Dacuronium: The neuromuscular blocking agent this compound bromide was developed as a competitive antagonist of the nicotinic acetylcholine receptor but was never marketed for clinical use.[1] Consequently, there is a significant lack of published experimental data on its side effect profile, precluding a direct and comprehensive comparison with vecuronium. However, doxacurium, a long-acting, non-depolarizing neuromuscular blocker, is sometimes confused with this compound due to their similar names. Doxacurium has been studied more extensively and provides a valuable point of comparison with vecuronium. This guide will, therefore, provide a comparative analysis of the side effects of doxacurium and vecuronium, supported by experimental data.
Cardiovascular Side Effects
A primary concern with neuromuscular blocking agents is their impact on cardiovascular stability. The following table summarizes the hemodynamic effects of doxacurium and vecuronium in patients undergoing coronary artery bypass surgery.
| Parameter | Doxacurium (0.075 mg/kg) | Vecuronium (0.075 mg/kg) | Pancuronium (0.09 mg/kg) |
| Mean Heart Rate | Small, non-significant decrease | More pronounced reduction | Significant increase |
| Mean Arterial Pressure | No significant change | No significant change | Significant increase |
| Cardiac Index | No significant change | No significant change | Significant increase |
Experimental Protocol: Cardiovascular Effects in Coronary Artery Bypass Patients
The data presented above was obtained from a clinical trial involving patients with coronary artery disease scheduled for bypass surgery. The anesthetic technique included premedication with lorazepam, papaveretum, and hyoscine, followed by induction with diazepam, fentanyl, thiopentone, atropine, and suxamethonium for tracheal intubation. After a stabilization period of at least 20 minutes under stable nitrous oxide in oxygen anesthesia, a single bolus of the neuromuscular blocking drug was administered. Hemodynamic effects were then measured at 1, 5, and 10 minutes post-administration.[2]
Histamine Release
The propensity of a neuromuscular blocking agent to induce histamine release is a critical factor, as it can lead to adverse effects such as hypotension, tachycardia, and bronchospasm.
| Neuromuscular Blocker | Histamine Release Potential |
| Doxacurium | Relative lack of histamine release |
| Vecuronium | Minimal histamine release |
| Atracurium | Higher incidence of histamine-like reactions |
Experimental Protocol: Intradermal Histamine Release
One method to assess the histamine-releasing potential of these drugs involves intradermal injections. In a study with healthy male volunteers, equipotent doses of atracurium, vecuronium, and d-tubocurarine were injected intradermally. The resulting induration and redness were measured to quantify the local histamine response. Vecuronium produced a significantly smaller reaction compared to both atracurium and d-tubocurarine, suggesting a lower potential for histamine release.[3] Another study comparing different neuromuscular blocking compounds found that vecuronium and rocuronium did not cause significant changes in plasma histamine concentrations, unlike mivacurium, atracurium, and tubocurarine, which all produced significant increases.[4]
Other Reported Side Effects
Beyond cardiovascular effects and histamine release, other side effects associated with vecuronium include:
-
Prolonged Muscle Paralysis: The pharmacological action of the drug may extend beyond the required period, leading to muscle weakness or prolonged paralysis, potentially causing respiratory insufficiency or apnea.[5]
-
Anaphylactic Reactions: Severe allergic reactions, though rare, have been reported with neuromuscular blocking agents, including vecuronium.
-
Injection Site Reactions: Redness or irritation at the injection site can occur.
For doxacurium, a key advantage noted is its superior cardiovascular profile, with a particular lack of histamine release even when administered as a rapid bolus dose.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both doxacurium and vecuronium is the competitive antagonism of acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction. This prevents depolarization of the muscle fiber and subsequent contraction.
Caption: Mechanism of non-depolarizing neuromuscular blockers.
The potential for histamine release is a separate pharmacological property. While the exact signaling pathway for drug-induced histamine release is complex and can involve direct degranulation of mast cells, the comparative data suggests a clear hierarchy among these agents.
Caption: Comparative histamine release potential.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular effects of doxacurium, pancuronium and vecuronium in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intradermal histamine release by 3 muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
A Comparative Analysis of the Metabolic Pathways of Rocuronium and Vecuronium
A note on the subject of comparison: Initial research revealed a significant lack of available scientific literature detailing the metabolic pathways and pharmacokinetic data for the aminosteroid neuromuscular blocking agent, dacuronium. As this compound was an investigational compound that was never marketed, comprehensive metabolic studies appear to be unavailable. To provide a valuable and data-rich comparison for researchers, scientists, and drug development professionals, this guide will instead focus on a comparative analysis of the metabolic pathways of rocuronium and its close structural and pharmacological analogue, vecuronium . Both are widely used, well-characterized aminosteroid neuromuscular blocking agents, making their comparison highly relevant for the target audience.
This guide provides a detailed comparison of the metabolic fates of rocuronium and vecuronium, supported by quantitative data from experimental studies. The information is presented to aid in the understanding of their pharmacokinetic and pharmacodynamic profiles.
Executive Summary
Rocuronium and vecuronium are both intermediate-acting, non-depolarizing neuromuscular blocking agents of the aminosteroid class. Their primary route of elimination is through the liver, with a lesser extent of renal excretion. The metabolism of both compounds is relatively limited, which is a key factor in their pharmacokinetic profiles. The major metabolic pathway for rocuronium is deacetylation at the 17-position to form 17-desacetyl-rocuronium, a metabolite with significantly less neuromuscular blocking activity. Similarly, vecuronium is metabolized to 3-desacetyl-vecuronium, which retains a notable fraction of the parent compound's potency.
Comparative Metabolic Pathways
The metabolic pathways of rocuronium and vecuronium are characterized by enzymatic modification of the steroid nucleus.
Rocuronium Metabolism
Rocuronium undergoes limited metabolism in the liver. The primary metabolic reaction is the hydrolysis of the acetyl group at the 17β-position, leading to the formation of 17-desacetyl-rocuronium.[1] This metabolite possesses only about 20% of the neuromuscular blocking activity of the parent compound. A significant portion of rocuronium is excreted unchanged in the bile and urine.[2]
Vecuronium Metabolism
Vecuronium is also metabolized in the liver, primarily through deacetylation. The main metabolite is 3-desacetyl-vecuronium, which is formed by hydrolysis of the acetyl group at the 3α-position.[3] Unlike the primary metabolite of rocuronium, 3-desacetyl-vecuronium has been shown to have approximately 50-80% of the neuromuscular blocking potency of vecuronium, which can contribute to the overall clinical effect, especially with prolonged administration.[3] Other minor metabolites, such as 17-desacetyl-vecuronium and 3,17-didesacetyl-vecuronium, have also been identified but are considered to have minimal clinical significance. A substantial amount of vecuronium is also excreted unchanged in the bile.[3]
References
A Comparative Guide to the Reproducibility of Neuromuscular Blockade in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
The consistent and predictable performance of neuromuscular blocking agents is critical for the reproducibility of preclinical and clinical research. This guide provides a comparative analysis of commonly used neuromuscular blocking agents, focusing on their reproducibility, supported by experimental data. While the initial query mentioned "dacuronium," this appears to be a rare or non-standard nomenclature. Therefore, this guide will focus on well-established and frequently compared agents: rocuronium , vecuronium , and cisatracurium .
Data Presentation: Comparative Pharmacodynamics
The following table summarizes key pharmacodynamic parameters influencing the reproducibility and predictability of rocuronium, vecuronium, and cisatracurium from various comparative studies. Variability in onset, duration, and recovery is a crucial factor in experimental design.
| Parameter | Rocuronium | Vecuronium | Cisatracurium | Key Observations & Reproducibility Insights |
| Typical Intubating Dose | 0.6 - 1.2 mg/kg | 0.1 mg/kg | 0.15 - 0.2 mg/kg | Dose selection is critical for consistent results. Higher doses of rocuronium are used for rapid sequence induction.[1][2] |
| Onset of Action (Time to max. block) | Rapid: 77 - 116 seconds[3][4] | Intermediate: ~117 seconds[4] | Slower: 220 - 277 seconds | Rocuronium exhibits the most rapid onset. However, the variability in onset time for cisatracurium can be greater than that of rocuronium. |
| Clinical Duration (Time to 25% recovery) | 31.5 - 52 minutes | 24.5 - 62 minutes | 42 - 57 minutes | The duration of action for rocuronium and vecuronium can be more variable than that of cisatracurium, especially in elderly populations. |
| Recovery Index (Time from 25% to 75% recovery) | ~16 minutes (spontaneous) | Not consistently reported in direct comparisons | ~15.5 - 15.9 minutes (spontaneous) | Spontaneous recovery profiles are comparable between rocuronium and cisatracurium. |
| Variability in Duration | Higher variability | Higher variability | Lower variability | Cisatracurium consistently demonstrates less variability in its duration of action, making it a more predictable agent for prolonged experiments. |
| Primary Route of Elimination | Primarily hepatic | Primarily hepatic | Hofmann elimination (organ-independent) | Cisatracurium's organ-independent elimination contributes to its lower variability, particularly in subjects with hepatic or renal impairment. |
Experimental Protocols
To ensure the reproducibility of neuromuscular blockade experiments, a standardized protocol is essential. The following methodology is a synthesis of protocols described in comparative studies of neuromuscular blocking agents.
Standardized Protocol for Assessing Neuromuscular Blockade
-
Subject Preparation:
-
Subjects (e.g., patients or animal models) are anesthetized using a standardized induction and maintenance regimen (e.g., propofol and an opioid for induction, followed by an inhalational anesthetic like sevoflurane or total intravenous anesthesia).
-
Ensure adequate depth of anesthesia to prevent patient movement, which could interfere with neuromuscular monitoring.
-
Maintain normothermia and normal acid-base balance, as these can influence the effects of neuromuscular blocking agents.
-
-
Neuromuscular Monitoring:
-
Utilize quantitative neuromuscular monitoring, such as acceleromyography or electromyography, for objective assessment.
-
Place stimulating electrodes over a peripheral nerve, typically the ulnar nerve, to elicit a motor response from a corresponding muscle, such as the adductor pollicis.
-
Deliver a supramaximal square-wave stimulus.
-
The primary mode of stimulation is Train-of-Four (TOF), which involves four successive stimuli. The ratio of the fourth twitch height to the first (T4/T1 ratio) is a key measure of the degree of block.
-
-
Drug Administration and Data Collection:
-
Administer a single bolus dose of the neuromuscular blocking agent intravenously. Doses should be based on body weight.
-
Onset of Action: Record the time from drug administration to the disappearance of the T1 twitch or to a predefined level of block (e.g., 95% depression of T1).
-
Clinical Duration: Measure the time from drug administration until the T1 twitch recovers to 25% of its baseline value.
-
Recovery Index: Record the time taken for T1 to recover from 25% to 75% of its baseline.
-
Spontaneous Recovery: Continue monitoring until the T4/T1 ratio returns to ≥ 0.9.
-
Reversal (if applicable): If a reversal agent is part of the protocol, administer it at a specific point of recovery (e.g., reappearance of the second twitch, T2) and record the time to a T4/T1 ratio of ≥ 0.9.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of neuromuscular blocking agents.
Workflow for comparative analysis of neuromuscular blocking agents.
Signaling Pathway of Non-Depolarizing Neuromuscular Blockade
The following diagram illustrates the mechanism of action of non-depolarizing neuromuscular blocking agents like rocuronium, vecuronium, and cisatracurium at the neuromuscular junction.
Mechanism of competitive antagonism at the neuromuscular junction.
References
- 1. researchgate.net [researchgate.net]
- 2. Age-Specific Pharmacology of Neuromuscular Blocking Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisatracurium vs. Rocuronium: A prospective, comparative, randomized study in adult patients under total intravenous anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of equipotent doses of rocuronium and vecuronium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dacuronium and Novel Neuromuscular Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the steroidal neuromuscular blocking agent, dacuronium, with novel neuromuscular inhibitors. Due to the limited recent clinical data on this compound, this comparison includes established neuromuscular blockers such as rocuronium and vecuronium as intermediaries to bridge the gap with the newer agents, gantacurium and CW002. The guide is intended to offer an objective analysis supported by available experimental data to inform research and drug development in the field of anesthesiology and pharmacology.
Executive Summary
This compound, a non-depolarizing neuromuscular blocking agent, has been largely succeeded by compounds with more favorable pharmacological profiles. Novel neuromuscular inhibitors, such as the cysteine-inactivated agents gantacurium and CW002, represent a significant advancement in the field, offering rapid onset, predictable duration of action, and novel reversal mechanisms. This guide will delve into the quantitative efficacy, mechanisms of action, and safety profiles of these agents, providing a comprehensive resource for the scientific community.
Data Presentation: Comparative Efficacy of Neuromuscular Inhibitors
The following table summarizes the key efficacy parameters for this compound and a selection of other neuromuscular blocking agents. Data is compiled from various clinical and preclinical studies.
| Drug | Class | ED95 (mg/kg) | Onset of Action (at 2x ED95) (min) | Clinical Duration (at 2x ED95) (min) | Primary Metabolism/Elimination | Key Side Effects |
| This compound | Aminosteroid | ~0.04-0.06 | 2-3 | 30-45 | Hepatic metabolism, renal excretion | Tachycardia, potential for histamine release |
| Rocuronium | Aminosteroid | ~0.3 | 1-2 | 20-35 | Primarily biliary excretion, some renal | Minimal cardiovascular effects, potential for anaphylaxis |
| Vecuronium | Aminosteroid | ~0.05 | 2.5-3 | 25-40 | Primarily biliary excretion, some renal | Minimal cardiovascular effects, no histamine release |
| Atracurium | Benzylisoquinolinium | ~0.23 | 3-5 | 20-35 | Hofmann elimination and ester hydrolysis | Potential for histamine release, laudanosine toxicity (metabolite) |
| Gantacurium | Olefinic isoquinolinium | ~0.19 | ≤1.5 | ≤10 | Cysteine adduction and ester hydrolysis | Transient hypotension and tachycardia at higher doses due to histamine release[1] |
| CW002 | Olefinic isoquinolinium | ~0.05-0.077 | ~1.5 | ~30-34 | Cysteine adduction and ester hydrolysis | Minimal hemodynamic effects, no significant histamine release at clinical doses[2][3] |
Signaling Pathways and Mechanism of Action
Neuromuscular blocking agents primarily act at the neuromuscular junction (NMJ). The fundamental signaling pathway involves the release of acetylcholine (ACh) from the motor neuron, which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's motor end-plate, leading to depolarization and muscle contraction.
Non-depolarizing agents, including this compound and the novel inhibitors discussed, act as competitive antagonists at these nAChRs. They bind to the receptors without activating them, thereby preventing ACh from binding and initiating muscle contraction.
A key innovation in novel inhibitors like gantacurium and CW002 is their unique mechanism of inactivation. These molecules are chemically designed to be degraded by the endogenous amino acid L-cysteine through a process called adduction.[4] This provides a rapid and organ-independent pathway for their breakdown, contributing to their predictable and, in the case of gantacurium, ultra-short duration of action.
Experimental Protocols
The evaluation of neuromuscular blocking agents' efficacy relies on standardized clinical trial methodologies. A common experimental design involves a dose-escalation study in healthy volunteers under general anesthesia.
Key Experimental Steps:
-
Subject Recruitment: Healthy adult volunteers (ASA physical status I or II) are recruited after providing informed consent. Exclusion criteria typically include a history of neuromuscular disease, significant cardiovascular, respiratory, renal, or hepatic impairment, and known allergies to anesthetic agents.
-
Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with a standardized regimen, often involving an intravenous agent like propofol and an inhaled anesthetic such as sevoflurane in combination with an opioid analgesic like fentanyl. This ensures a stable level of anesthesia throughout the study period.
-
Neuromuscular Monitoring: The degree of neuromuscular blockade is quantitatively assessed using a technique called acceleromyography of the adductor pollicis muscle in response to ulnar nerve stimulation. The most common stimulation pattern is the Train-of-Four (TOF) .[5] This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz. The ratio of the fourth twitch height (T4) to the first twitch height (T1) provides a measure of the degree of block.
-
Drug Administration and Data Collection: The investigational neuromuscular blocker is administered intravenously as a bolus dose. Key pharmacodynamic parameters are recorded, including:
-
Onset of action: Time from drug administration to 95% depression of the first twitch (T1) of the TOF.
-
Clinical duration: Time from drug administration until T1 recovers to 25% of its baseline value.
-
Recovery index: Time taken for T1 to recover from 25% to 75% of baseline.
-
Time to TOF ratio > 0.9: Time to achieve a train-of-four ratio of 0.9 or greater, which is considered evidence of adequate recovery from neuromuscular blockade.
-
-
Safety Monitoring: Throughout the study, vital signs (heart rate, blood pressure), electrocardiogram (ECG), and oxygen saturation are continuously monitored. Blood samples may be drawn to assess for histamine release or other biomarkers.
Conclusion
The landscape of neuromuscular blocking agents has evolved significantly from the era of this compound. While this compound was a valuable tool in its time, modern drug development has led to the creation of agents with improved safety profiles, more predictable pharmacokinetics, and novel mechanisms of action and reversal. The novel cysteine-inactivated inhibitors, gantacurium and CW002, exemplify this progress. Gantacurium's ultra-short duration of action makes it a potential alternative to succinylcholine for rapid sequence intubation without the associated risks of a depolarizing agent. CW002 offers an intermediate duration of action with minimal cardiovascular side effects, making it a promising candidate for a wide range of surgical procedures.
For researchers and drug development professionals, the trajectory from this compound to these novel agents highlights the successful application of structure-activity relationship studies and the pursuit of new metabolic pathways to enhance drug safety and efficacy. Future research will likely continue to focus on developing agents with even more precise control over onset and duration, as well as reversal agents that are universally effective and devoid of side effects.
References
- 1. Gantacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Dose-response and Cardiopulmonary Side Effects of the Novel Neuromuscular-blocking Drug CW002 in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
A Comparative Guide to Analytical Methods for Dacuronium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of dacuronium, a neuromuscular blocking agent. The performance of various techniques is compared, with supporting experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis
The performance of different analytical methods for the detection of this compound and the structurally similar compound vecuronium are summarized in the table below. This allows for a direct comparison of their key validation parameters.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Precision (RSD) |
| LC-CAD | This compound | Not Reported | 3.42 µg/mL | Validated | Validated | Validated |
| HPLC-UV | Vecuronium | 2.67 µg/mL[1] | 8.10 µg/mL[1] | 10-120 µg/mL[1] | 99.7-101.5%[1] | <2.0% |
| Capillary Electrophoresis (CE-CCD) | Vecuronium | 6 µg/mL[2] | Not Reported | 25-250 µg/mL | 95.7-102.7% | <2.61% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below, providing a basis for reproducibility and comparison.
Liquid Chromatography with Charged Aerosol Detection (LC-CAD) for this compound
This method allows for the simultaneous determination of pancuronium, vecuronium, and this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Charged Aerosol Detector (CAD).
-
Column: Information not publicly available.
-
Mobile Phase: Information not publicly available.
-
Flow Rate: Information not publicly available.
-
Detection: Charged Aerosol Detection.
-
Validation: The method was validated for linearity, precision, and accuracy. The limit of quantitation for this compound was found to be 3.42 µg/mL.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Vecuronium
A stability-indicating HPLC method for the determination of vecuronium bromide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Tracer Extrasil CN (150 × 4.6mm; 5μm).
-
Mobile Phase: A mixture of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase to achieve a concentration within the linearity range.
Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-CCD) for Vecuronium
A capillary electrophoretic method for the separation and determination of pancuronium and vecuronium.
-
Instrumentation: Capillary Electrophoresis system with a capacitively coupled contactless conductivity detector.
-
Capillary: Bare fused-silica capillary (50 μm internal diameter).
-
Background Electrolyte (BGE): 50 mM borate buffer at pH 9.5 containing 12.5 mg/mL of (2-hydroxypropyl)-γ-CD.
-
Separation Voltage: +30 kV.
-
Injection: Hydrodynamic injection at 1000 mbar for 3 seconds.
-
Internal Standard: Phenyltrimethylammonium iodide can be used for quantification.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring that the method is suitable for its intended purpose.
Caption: A logical workflow for the validation of an analytical method.
References
Unraveling the Duration of Action: A Comparative Analysis of Neuromuscular Blocking Agents
A comparative study of the duration of action of neuromuscular blocking agents is crucial for researchers, scientists, and drug development professionals in optimizing drug efficacy and safety. While the initial focus of this guide was a comparative study including dacuronium, it is important to note that this compound bromide, an aminosteroid neuromuscular blocking agent, was never marketed. Consequently, clinical data regarding its duration of action is unavailable, precluding a direct comparison.
This guide, therefore, provides a comprehensive comparative analysis of the duration of action of widely used neuromuscular blocking agents, supported by experimental data and detailed methodologies. We will delve into the key agents used in clinical practice, their mechanisms of action, and the experimental protocols employed to determine their efficacy and duration.
Comparative Duration of Action of Neuromuscular Blocking Agents
The duration of action of neuromuscular blocking agents is a critical parameter that influences their clinical application. This duration is typically quantified as the time from drug administration to a certain level of recovery of muscle function, often measured as the return of the first twitch (T1) in a train-of-four (TOF) stimulation to 25% of its baseline value. The following table summarizes the clinical duration of action for several key neuromuscular blockers.
| Drug Class | Agent | Dose (mg/kg) | Clinical Duration of Action (min) | Onset of Action (sec) |
| Aminosteroid | Rocuronium | 0.6 | 30-40 | 60-90 |
| Vecuronium | 0.1 | 30-40 | 150-180 | |
| Benzylisoquinolinium | Atracurium | 0.5 | 30-45 | 120-180 |
| Cisatracurium | 0.1 | 35-45 | 180-240 | |
| Depolarizing | Succinylcholine | 1.0-1.5 | 4-6 | 30-60 |
Experimental Protocols for Determining Duration of Action
The determination of the duration of action of neuromuscular blocking agents relies on precise and standardized experimental protocols. The most common method involves neuromuscular monitoring using a peripheral nerve stimulator to deliver electrical stimuli to a motor nerve and recording the resulting muscle contraction.
Key Experimental Method: Train-of-Four (TOF) Stimulation
The Train-of-Four (TOF) stimulation is the gold standard for monitoring neuromuscular blockade. This technique involves the delivery of four supramaximal electrical stimuli in a sequence at a frequency of 2 Hz (two stimuli per second). The response of the muscle, typically the adductor pollicis muscle of the thumb, is observed.
Protocol:
-
Baseline Measurement: Before the administration of the neuromuscular blocking agent, a baseline TOF response is established. In an unparalyzed state, all four stimuli should elicit muscle twitches of equal height (a TOF ratio of 1.0).
-
Drug Administration: The neuromuscular blocking agent is administered intravenously.
-
Monitoring the Blockade: TOF stimulation is repeated at regular intervals (e.g., every 15-20 seconds). As the neuromuscular blockade develops, the height of the four twitches will decrease, and a "fade" will be observed, where the subsequent twitches are weaker than the first. The number of visible twitches corresponds to the degree of blockade.
-
Determining Clinical Duration: The clinical duration of action is defined as the time from the injection of the drug until the first twitch (T1) of the TOF sequence recovers to 25% of its baseline height.[1]
-
Recovery Index: The time taken for the T1 twitch height to recover from 25% to 75% of baseline is known as the recovery index and provides an indication of the rate of spontaneous recovery.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for assessing the duration of action and the signaling pathway of non-depolarizing neuromuscular blockade.
References
Comparative Analysis of Aminosteroid Neuromuscular Blocking Agents: Selectivity for Muscle vs. Neuronal Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of aminosteroid neuromuscular blocking agents (NMBAs) for muscle-type versus neuronal nicotinic acetylcholine receptors (nAChRs). While the primary focus is on providing a framework for evaluating such compounds, this document specifically addresses the known selectivity profiles of pancuronium, vecuronium, and rocuronium. A significant gap in the current scientific literature exists regarding the specific binding affinities and functional potencies of dacuronium, making a direct comparison challenging. The data and methodologies presented herein for established NMBAs can serve as a benchmark for future investigations into the selectivity of this compound and other novel compounds.
Introduction to Nicotinic Acetylcholine Receptor Selectivity
Nicotinic acetylcholine receptors are ligand-gated ion channels that are critical for synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.[1] Muscle-type nAChRs, located at the neuromuscular junction, are essential for muscle contraction. Neuronal nAChRs, on the other hand, are widely distributed throughout the nervous system and are involved in a variety of cognitive and physiological processes.[2]
The selectivity of NMBAs for muscle-type over neuronal nAChRs is a crucial determinant of their clinical safety profile. Off-target effects on neuronal nAChRs can lead to undesirable side effects. The aminosteroid class of NMBAs, which includes pancuronium, vecuronium, and rocuronium, are characterized by their rigid steroid nucleus.[3] Variations in the chemical structures of these compounds can influence their binding affinities for different nAChR subtypes.
Quantitative Comparison of NMBA Potency
The following table summarizes the available data on the inhibitory potency (IC50) of pancuronium, vecuronium, and rocuronium at the embryonic muscle-type nAChR. It is important to note that comprehensive and directly comparable data for a wide range of neuronal nAChR subtypes is limited in the literature. Recent studies suggest that rocuronium inhibits both muscle-type and neuronal nicotinic receptors.[4] One study indicated that the reduced number of interactions with the complementary subunit of the nAChR binding pocket by rocuronium may explain its ability to bind to both receptor types.[4] Pancuronium has also been shown to inhibit both muscle and neuronal nAChRs.
| Compound | Receptor Subtype | IC50 (nM) | Species | Experimental Method |
| Pancuronium | Embryonic Muscle ((α1)2β1γδ) | 5.5 ± 0.5 | Mouse | Patch-clamp on BC3H-1 cells |
| Vecuronium | Adult Muscle ((α)2βδε) | 9.9 (95% CI: 8.4-11.4) | Mouse | Two-electrode voltage clamp on Xenopus oocytes |
| Rocuronium | Adult Muscle (ε-nAChR) | IC50 data available, synergistic effects with anesthetics studied | Mouse | Whole-cell patch clamp on HEK293 cells |
| This compound | Muscle and Neuronal Subtypes | Data not available in the reviewed literature |
Note: The lack of directly comparable IC50 values for all three compounds at the same receptor subtype and under identical experimental conditions highlights the need for further standardized comparative studies.
Experimental Protocols
The determination of drug potency at nAChRs relies on precise experimental techniques. The two primary methods used to generate the data for NMBAs are electrophysiological recordings and radioligand binding assays.
This electrophysiological technique is a cornerstone for characterizing the functional effects of drugs on ion channels expressed in a heterologous system.
Principle: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes then express functional receptors on their plasma membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level. The current required to maintain this clamp is a direct measure of the ion flow through the channels. Antagonists are evaluated by their ability to inhibit the current induced by an agonist like acetylcholine (ACh).
Detailed Protocol:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a portion of the ovary is surgically removed. Oocytes are manually separated and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a solution containing the cRNA for the specific α and β subunits of the nAChR of interest. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two glass microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV.
-
The agonist (e.g., acetylcholine) is applied to the oocyte, causing the nAChR channels to open and generating an inward current.
-
To determine the inhibitory effect of an antagonist, the oocyte is pre-incubated with the antagonist for a set period before co-application with the agonist.
-
The reduction in the agonist-induced current in the presence of the antagonist is used to calculate the percent inhibition.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percent inhibition against the antagonist concentration. The IC50 value, the concentration of antagonist that produces 50% inhibition, is then calculated using a logistical function.
This technique is used to determine the binding affinity of a drug to its receptor.
Principle: A radiolabeled ligand (a molecule that binds to the receptor) with known affinity is incubated with a preparation of membranes containing the receptor of interest. A non-radiolabeled competitor drug (the NMBA being tested) is added at various concentrations. The ability of the competitor to displace the radioligand from the receptor is measured.
Detailed Protocol:
-
Membrane Preparation: Tissue or cells expressing the nAChR of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction:
-
In a series of tubes or a microplate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
Increasing concentrations of the unlabeled competitor drug are added to the tubes.
-
Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand to saturate the receptors) are included.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each competitor concentration is calculated by subtracting the non-specific binding from the total binding. A competition binding curve is generated, and the IC50 value is determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: nAChR Signaling at the Neuromuscular Junction.
Caption: Workflow for Assessing nAChR Antagonist Potency.
Conclusion
The selectivity of aminosteroid neuromuscular blocking agents for muscle-type over neuronal nicotinic acetylcholine receptors is a critical aspect of their pharmacological profile. While data for established compounds like pancuronium and vecuronium demonstrate their potent activity at the neuromuscular junction, a comprehensive understanding of their effects across the diverse family of neuronal nAChRs is still evolving.
Crucially, there is a notable absence of publicly available data regarding the selectivity of this compound. To fully characterize its safety and potential side-effect profile, it is imperative that future research focuses on determining the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound at a range of muscle and neuronal nAChR subtypes. The experimental protocols and comparative data presented in this guide provide a robust framework for undertaking such investigations.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dacuronium Bromide: A Procedural Guide
For researchers and drug development professionals, the meticulous management of chemical compounds extends beyond their experimental application to their safe and compliant disposal. Dacuronium bromide, a neuromuscular blocking agent, requires stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound bromide, ensuring laboratory safety and regulatory adherence.
Core Principle: Mandated Professional Disposal
The primary and required method for the disposal of this compound bromide is through a licensed and approved waste disposal plant.[1] This ensures that the potent pharmacological properties of the compound are neutralized in a controlled and compliant manner, preventing environmental release and potential harm.
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Isolate all this compound bromide waste, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated personal protective equipment (PPE).
-
Clearly label the waste container as "this compound Bromide Waste" or with other identifiers as required by your institution and local regulations.
-
-
Secure Storage:
-
Store the segregated waste in a designated, secure area away from incompatible materials.
-
Ensure the storage container is sealed to prevent accidental spills or exposure.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste contractor.
-
Do not attempt to dispose of this compound bromide through standard laboratory or municipal waste streams.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is critical to contain the material and decontaminate the affected area.
-
Ensure Personnel Safety:
-
Containment:
-
Cleanup Procedure:
-
For liquid spills, absorb the material with a finely-powdered, liquid-binding agent such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collect the absorbed or spilled material and place it in a suitable, sealed container for disposal as hazardous waste.
-
-
Decontamination:
-
Decontaminate the surfaces and any equipment that came into contact with the this compound bromide by scrubbing with alcohol.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Summary of Safety and Disposal Parameters
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | |
| Spill Containment Material | Finely-powdered liquid-binding material (e.g., diatomite, universal binders). | |
| Surface Decontamination Agent | Alcohol | |
| Primary Disposal Method | Approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment; keep away from drains and water courses. |
Experimental Protocols for Decontamination
This compound Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound bromide waste.
References
Essential Safety and Operational Guide for Handling Dacuronium Bromide
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Dacuronium bromide is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Data |
| Synonyms | Dacuronii bromidum; NB 68; ORG 6368[3] |
| Molecular Formula | C₃₃H₅₈Br₂N₂O₃[3] |
| Molecular Weight | 690.65 g/mol [3] |
| Appearance | Solid |
| Odor | No data available |
| pH | No data available |
| Melting/Freezing Point | No data available |
| Boiling Point/Range | No data available |
| Flash Point | No data available |
| Water Solubility | No data available |
| Occupational Exposure Limits | No substances with occupational exposure limit values |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound bromide to prevent accidental exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves. | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against spills and contamination. |
| Respiratory Protection | A suitable respirator should be used. | Necessary when handling the powder form to avoid inhalation. |
Operational Plans: Safe Handling and Storage
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with adequate exhaust ventilation.
-
Do not eat, drink, or smoke in areas where this compound bromide is handled.
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Emergency Procedures: Accidental Release or Spill
In the event of a spill, immediate and appropriate action is crucial to contain the hazard and prevent exposure.
Workflow for a this compound Bromide Spill:
Caption: Workflow for managing a this compound bromide spill.
Disposal Plan
All materials contaminated with this compound bromide must be treated as hazardous waste.
Segregation and Collection:
-
Solid Waste: Unused or expired this compound bromide powder should be placed in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound bromide, such as gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed, and labeled hazardous waste bag.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label all containers clearly as "Hazardous Waste" and include the chemical name "this compound bromide".
-
Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste.
-
It is recommended to use a licensed waste disposal company for the final disposal of hazardous drug-related wastes.
-
Do not dispose of this compound bromide down the drain, as it is very toxic to aquatic life with long-lasting effects. Incineration at an approved facility is the preferred method of disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
